(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
Description
The exact mass of the compound (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxan-4-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFJSWVSULCYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592976 | |
| Record name | (Oxan-4-yl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264608-29-9 | |
| Record name | (Oxan-4-yl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (oxan-4-yl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic protocol for the preparation of (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, a key building block in medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the readily available starting material, (tetrahydro-2H-pyran-4-yl)methanol. The protocol is designed to be efficient and scalable, providing a reliable source of this important intermediate.
Synthetic Strategy
The synthesis of (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is achieved through a two-step reaction sequence. The first step involves the conversion of the primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol, into the corresponding thiol, (tetrahydro-2H-pyran-4-yl)methanethiol. This transformation is effectively carried out using a Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the resulting thioacetate intermediate.
The second step is the oxidative chlorination of the synthesized thiol to the desired sulfonyl chloride. This is accomplished using a mild and efficient chlorinating agent, such as N-chlorosuccinimide (NCS) in the presence of an acid. This method offers high yields and avoids the use of harsh or hazardous reagents.
Experimental Protocols
Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanethiol
Reaction: (Tetrahydro-2H-pyran-4-yl)methanol is reacted with thioacetic acid under Mitsunobu conditions to form S-((tetrahydro-2H-pyran-4-yl)methyl) ethanethioate. The thioacetate is then hydrolyzed to yield (tetrahydro-2H-pyran-4-yl)methanethiol.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Thioacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Thioacetate Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, add thioacetic acid (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation of Thioacetate:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to isolate the intermediate, S-((tetrahydro-2H-pyran-4-yl)methyl) ethanethioate.
-
-
Hydrolysis to Thiol:
-
Dissolve the purified thioacetate in methanol.
-
Add a solution of hydrochloric acid (e.g., 6 M HCl) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanethiol.
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Step 2: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
Reaction: (Tetrahydro-2H-pyran-4-yl)methanethiol is subjected to oxidative chlorination using N-chlorosuccinimide to afford the final product.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanethiol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Concentrated Hydrochloric acid (HCl)
-
Ice-water
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Oxidative Chlorination:
-
In a round-bottom flask, dissolve (tetrahydro-2H-pyran-4-yl)methanethiol (1.0 eq) in a mixture of acetonitrile and a small amount of water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Add N-chlorosuccinimide (approximately 3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into ice-water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Data Presentation
Table 1: Reagents and Reaction Conditions for the Synthesis of (Tetrahydro-2H-pyran-4-yl)methanethiol
| Reagent | Molar Ratio (eq) | Solvent | Temperature (°C) | Reaction Time (h) |
| (Tetrahydro-2H-pyran-4-yl)methanol | 1.0 | Anhydrous THF | 0 to RT | 12-16 |
| Triphenylphosphine | 1.5 | |||
| Diisopropyl azodicarboxylate | 1.5 | |||
| Thioacetic acid | 1.2 | |||
| Hydrochloric acid (hydrolysis) | Excess | Methanol | RT | 2-4 |
Table 2: Reagents and Reaction Conditions for the Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
| Reagent | Molar Ratio (eq) | Solvent | Temperature (°C) | Reaction Time (h) |
| (Tetrahydro-2H-pyran-4-yl)methanethiol | 1.0 | Acetonitrile/Water | 0-5 | 1-2 |
| N-Chlorosuccinimide | ~3.0 | |||
| Concentrated Hydrochloric acid | Catalytic |
Note: The molar ratios and reaction times are indicative and may require optimization for specific laboratory conditions.
Visualizations
Synthetic Pathway
Caption: Proposed two-step synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Experimental Workflow
Caption: Detailed workflow for the synthesis of the target compound.
Technical Guide: Characterization of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (CAS No. 264608-29-9) is a key intermediate in medicinal chemistry and drug discovery, valued for its role in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the essential characterization data for this compound. Due to the limited availability of public domain data, this document outlines the standard methodologies for its synthesis and characterization, and presents templates for data presentation. The guide is intended to support researchers in the verification and application of this versatile reagent.
Chemical Identity and Properties
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a tetrahydropyran moiety. The physical and chemical properties are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 264608-29-9 | [1] |
| Molecular Formula | C₆H₁₁ClO₃S | [2][3] |
| Molecular Weight | 198.67 g/mol | [2] |
| IUPAC Name | (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride | N/A |
| Synonyms | oxan-4-ylmethanesulfonyl chloride | [2][3] |
| Physical Form | Solid | [2] |
| Purity | Typically >95% | [2] |
Synthesis Workflow
The synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride typically proceeds via the reaction of (Tetrahydro-2H-pyran-4-yl)methanol with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a suitable base to neutralize the HCl byproduct. A generalized workflow for this synthesis is depicted below.
Caption: Proposed synthesis workflow for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Characterization Data
Detailed characterization data for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is not extensively available in the public domain. The following tables provide a template for the expected data from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the molecule.
Table 2: ¹H NMR (Proton NMR) Data
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Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Expected ~4.0-3.5 | m | 4H | -O-CH ₂- |
| Expected ~3.5-3.0 | d | 2H | -CH ₂-SO₂Cl |
| Expected ~2.5-2.0 | m | 1H | -CH - |
| Expected ~2.0-1.5 | m | 4H | -CH ₂-CH-CH ₂- |
Table 3: ¹³C NMR (Carbon NMR) Data
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Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| Expected ~70-60 | -O-C H₂- |
| Expected ~60-50 | -C H₂-SO₂Cl |
| Expected ~40-30 | -C H- |
| Expected ~35-25 | -C H₂-CH-C H₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Expected ~1360 | Strong | S=O stretch (asymmetric) |
| Expected ~1170 | Strong | S=O stretch (symmetric) |
| Expected ~1100 | Strong | C-O-C stretch |
| Expected ~800-600 | Medium | S-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data
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Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| Expected ~198/200 | Varies | [M]⁺ (isotopic pattern for Cl) |
| Expected fragments | Varies | Loss of SO₂Cl, fragmentation of the pyran ring |
Experimental Protocols
The following are generalized protocols for the characterization of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly. For EI, a GC-MS or a direct insertion probe can be used.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify key fragment ions.
Conclusion
The characterization of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is crucial for its effective use in research and development. While comprehensive public data is limited, this guide provides the necessary framework for its synthesis and characterization. The provided protocols and data templates will aid researchers in generating and organizing the analytical data required to confirm the identity and purity of this important chemical intermediate.
References
Spectroscopic Analysis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. It includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of its constituent functional groups and related chemical structures. Detailed experimental protocols for obtaining this spectroscopic data are also presented.
Chemical Structure and Properties
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₆H₁₁ClO₃S. It incorporates a tetrahydropyran ring attached to a methanesulfonyl chloride group. This structure makes it a useful intermediate in organic synthesis, particularly in the development of new pharmaceutical agents.
Synonyms:
-
oxan-4-ylmethanesulfonyl chloride[1]
-
tetrahydro-2H-pyran-4-ylmethanesulfonyl chloride[1]
-
(Oxan-4-yl)methanesulfonyl chloride[1]
-
4-(chlorosulfonylmethyl)tetrahydropyran[1]
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. These predictions are derived from the known spectral data of methanesulfonyl chloride and various tetrahydropyran derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 | m | 2H | O-CH ₂ (axial) |
| ~ 3.4 | m | 2H | O-CH ₂ (equatorial) |
| ~ 3.2 | d | 2H | S-CH ₂ |
| ~ 2.0 | m | 1H | CH |
| ~ 1.8 | m | 2H | CH ₂ (axial) |
| ~ 1.5 | m | 2H | CH ₂ (equatorial) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 67 | O-C H₂ |
| ~ 55 | S-C H₂ |
| ~ 35 | C H |
| ~ 30 | C H₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1365-1345 | Strong | S=O stretch (asymmetric) |
| 1180-1160 | Strong | S=O stretch (symmetric) |
| 1100-1050 | Strong | C-O-C stretch (ether) |
| 750-650 | Strong | S-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 198/200 | [M]⁺ Molecular ion peak (with ³⁷Cl isotope) |
| 163 | [M - Cl]⁺ |
| 99 | [M - SO₂Cl]⁺ |
| 81 | [C₅H₉O]⁺ (fragment from tetrahydropyran ring) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
A plausible synthetic route involves the reaction of (Tetrahydro-2H-pyran-4-yl)methanol with methanesulfonyl chloride in the presence of a suitable base like triethylamine.
-
Dissolve (Tetrahydro-2H-pyran-4-yl)methanol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.
-
Add a stoichiometric equivalent of triethylamine to the solution.
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Slowly add methanesulfonyl chloride dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or a Gas Chromatography (GC) or Liquid Chromatography (LC) interface.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic data to the chemical structure.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
References
An In-depth Technical Guide on the Physicochemical Properties of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic compound, (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and contextual biological information.
Chemical Identity and Physicochemical Properties
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, identified by the CAS number 264608-29-9 , is a sulfonyl chloride derivative featuring a tetrahydropyran ring. This structural motif is of significant interest in medicinal chemistry due to its prevalence in numerous bioactive natural products and approved pharmaceuticals. The tetrahydropyran ring can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[1]
A summary of the available and predicted physicochemical properties for this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride are not widely published. The data presented herein is a combination of predicted values and information extrapolated from analogous structures.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₃S | |
| Molecular Weight | 198.67 g/mol | |
| CAS Number | 264608-29-9 | [2] |
| Predicted Boiling Point | 299.0 ± 13.0 °C | Predicted |
| Predicted Density | 1.315 ± 0.06 g/cm³ | Predicted |
| Physical Form | Solid (predicted based on analogous compounds) | |
| Solubility | No experimental data available. Expected to be soluble in aprotic organic solvents like dichloromethane and tetrahydrofuran. | |
| Melting Point | No experimental data available. The analogous methanesulfonate has a melting point of 47-49 °C. |
Synthesis and Reactivity
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a reactive intermediate, primarily used in the synthesis of more complex molecules. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters.
General Synthesis Pathway
References
An In-depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
CAS Number: 264608-29-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, a valuable building block in medicinal chemistry. This document consolidates available data on its chemical properties, a proposed synthetic route with a detailed experimental protocol, safety considerations, and the broader applications of the tetrahydropyran moiety in drug discovery.
Chemical and Physical Properties
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative incorporating a tetrahydropyran ring. While specific, experimentally determined data for this compound is limited in publicly available literature, its fundamental properties can be summarized.
| Property | Value | Source |
| CAS Number | 264608-29-9 | [1] |
| Molecular Formula | C₆H₁₁ClO₃S | [2] |
| Molecular Weight | 198.67 g/mol | [2] |
| Predicted Boiling Point | 299.0 ± 13.0 °C at 760 mmHg | |
| Predicted Density | 1.315 ± 0.06 g/cm³ | |
| Physical Form | Solid | [2] |
Synthesis and Reactivity
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the synthesis of sulfonyl chlorides from sulfonic acids.
Step 1: Synthesis of Sodium (Tetrahydro-2H-pyran-4-yl)methanesulfonate
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Sulfonylation: Cool the resulting sodium alkoxide solution back to 0 °C. Add a solution of 1,3-propanesultone (1.05 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the THF. The resulting aqueous solution of sodium (tetrahydro-2H-pyran-4-yl)methanesulfonate can be used in the next step, or the product can be isolated by appropriate work-up and purification.
Step 2: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolved HCl and SO₂), add the sodium (tetrahydro-2H-pyran-4-yl)methanesulfonate (1.0 eq) from the previous step.
-
Chlorination: Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Applications in Drug Discovery
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a reactive electrophile. The sulfonyl chloride moiety is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows for the introduction of the (tetrahydro-2H-pyran-4-yl)methyl group into various molecules.
The tetrahydropyran (THP) motif is a prevalent structural feature in a wide array of natural products and pharmaceuticals. Its inclusion in drug candidates is often associated with improved pharmacokinetic properties.
Key Advantages of the Tetrahydropyran Moiety:
-
Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of a drug molecule.
-
Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to aromatic or more labile functional groups.
-
Conformational Rigidity: The chair-like conformation of the THP ring can impart a degree of conformational constraint to a molecule, which can lead to higher binding affinity and selectivity for its biological target.
-
Bioisosteric Replacement: The THP ring is often used as a bioisostere for other cyclic systems, such as cyclohexane or piperidine, to fine-tune the physicochemical properties of a drug candidate.
Potential Applications in Medicinal Chemistry
Given its structure, (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride can serve as a key intermediate in the synthesis of various biologically active compounds. Its reaction with nucleophiles such as amines, alcohols, and thiols can lead to the formation of sulfonamides, sulfonate esters, and thioethers, respectively. These functional groups are commonly found in a diverse range of therapeutic agents.
Caption: Reactivity of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and its potential applications.
Safety Information
Specific safety data for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is not available. However, based on the reactivity of the sulfonyl chloride functional group and data from the closely related methanesulfonyl chloride, this compound should be handled with extreme caution.
General Safety Precautions (based on methanesulfonyl chloride):
-
Corrosive: Causes severe skin burns and eye damage.[3][4][5][6]
-
Toxic: May be fatal if swallowed, in contact with skin, or if inhaled.[3][4][6]
-
Respiratory Irritant: May cause respiratory irritation.[3][5][6]
-
Lachrymator: Substance which increases the flow of tears.[4]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from moisture, as it can react with water.
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a valuable, albeit not extensively documented, chemical intermediate. Its utility in medicinal chemistry stems from the desirable properties of the tetrahydropyran moiety, which can favorably influence the pharmacokinetic profile of drug candidates. While a specific, validated synthetic protocol is not publicly available, a reliable synthesis can be proposed based on established chemical transformations. Due to the inherent reactivity and potential toxicity of the sulfonyl chloride group, this compound must be handled with appropriate safety precautions by trained professionals. Further research into the specific applications of this building block is warranted to fully exploit its potential in the development of novel therapeutics.
References
- 1. 264608-29-9|(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 2H-Pyran-4-methanesulfonyl chloride, tetrahydro- [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. merckmillipore.com [merckmillipore.com]
- 6. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride from (tetrahydro-2H-pyran-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide details a robust, two-step synthetic pathway for the preparation of (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride from the commercially available starting material, (tetrahydro-2H-pyran-4-yl)methanol. This transformation is crucial for the introduction of the sulfonyl chloride moiety, a versatile functional group in medicinal chemistry for the synthesis of sulfonamides and other key intermediates. The described methodology is based on well-established chemical transformations, ensuring high yields and purity.
Synthetic Strategy Overview
The direct conversion of an alcohol to a methanesulfonyl chloride is not a standard, single-step transformation. Therefore, a two-step approach is employed. The initial step involves the conversion of the primary alcohol of (tetrahydro-2H-pyran-4-yl)methanol to a more suitable intermediate, (tetrahydro-2H-pyran-4-yl)methanethiol. The subsequent step is the oxidative chlorination of the synthesized thiol to the target (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on analogous transformations reported in the literature.
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | (Tetrahydro-2H-pyran-4-yl)methanol to (Tetrahydro-2H-pyran-4-yl)methanethiol | 1. TsCl, Pyridine2. Thiourea3. NaOH | 70-85 |
| 2 | (Tetrahydro-2H-pyran-4-yl)methanethiol to (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride | H₂O₂/SOCl₂ | 90-97[1] |
Experimental Protocols
Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanethiol
This procedure involves the conversion of the starting alcohol to a tosylate, followed by displacement with thiourea and subsequent hydrolysis to yield the desired thiol.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Tosylation: In a round-bottom flask, dissolve (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath. To this solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Thiol Synthesis: To a solution of the crude tosylate in ethanol, add thiourea (1.5 eq). Reflux the mixture for 3-4 hours. After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water and reflux for an additional 2 hours. Cool the reaction mixture to room temperature and acidify with 2M HCl until the pH is approximately 1-2. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. The crude thiol can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
This protocol utilizes a highly efficient oxidative chlorination of the thiol intermediate.[1]
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanethiol
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (tetrahydro-2H-pyran-4-yl)methanethiol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add hydrogen peroxide (3.0 eq) followed by the dropwise addition of thionyl chloride (1.0 eq). The reaction is typically rapid.[1]
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with the addition of cold water.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. The product can be further purified by vacuum distillation or column chromatography if necessary.
Visualized Workflow
The following diagram illustrates the two-step synthetic pathway from the starting alcohol to the final sulfonyl chloride.
Caption: Two-step synthesis of the target sulfonyl chloride.
References
Structural Elucidation of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, a key intermediate in medicinal chemistry and organic synthesis. This document outlines a putative synthetic pathway, predicted spectroscopic data for structural confirmation, and detailed experimental protocols. The information is intended to support researchers in the synthesis, characterization, and application of this compound. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and ease of use.
Introduction
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (CAS RN: 264608-29-9) is a bifunctional molecule incorporating a tetrahydropyran ring and a reactive sulfonyl chloride group. The tetrahydropyran moiety is a prevalent scaffold in numerous biologically active compounds, enhancing pharmacokinetic properties such as solubility and metabolic stability. The methanesulfonyl chloride group serves as a versatile handle for introducing the "(tetrahydro-2H-pyran-4-yl)methyl" motif into various molecular architectures, typically through the formation of sulfonamides, sulfonate esters, and sulfones. This guide details the necessary steps for its synthesis and the analytical techniques required for its complete structural characterization.
Proposed Synthetic Pathway
The synthesis of (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride can be envisioned as a two-step process starting from the commercially available (tetrahydro-2H-pyran-4-yl)methanol. The proposed pathway involves the conversion of the primary alcohol to a thiol, followed by oxidative chlorination to yield the target sulfonyl chloride.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Synthesis of (Tetrahydro-2H-pyran-4-yl)methanethiol (Intermediate)
This protocol is a standard procedure for the conversion of an alcohol to a thiol via a thioacetate intermediate.
-
Mesylation: To a solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Thioacetate Formation: Add potassium thioacetate (1.5 eq) to the reaction mixture and stir at room temperature overnight.
-
Work-up and Hydrolysis: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude mesylate in methanol, add a solution of sodium hydroxide (2.0 eq) in water, and stir at room temperature for 4 hours.
-
Purification: Neutralize the reaction mixture with 1M HCl and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by vacuum distillation or column chromatography to yield (tetrahydro-2H-pyran-4-yl)methanethiol.
Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (Target Compound)
This protocol describes a general method for the oxidative chlorination of a thiol.[1]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a gas inlet, dissolve (tetrahydro-2H-pyran-4-yl)methanethiol (1.0 eq) in a suitable solvent such as acetic acid or a biphasic system of DCM and water.
-
Oxidative Chlorination: Cool the solution to 0 °C and bubble chlorine gas through the mixture while maintaining the temperature. Alternatively, a combination of N-chlorosuccinimide (NCS) and hydrochloric acid can be used.[1]
-
Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, purge the excess chlorine with nitrogen. If a biphasic system is used, separate the organic layer.
-
Purification: Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. Further purification can be achieved by vacuum distillation or crystallization.
Structural Elucidation Data
The following tables summarize the predicted spectroscopic data for (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. These predictions are based on the analysis of structurally similar compounds and standard chemical shift values.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2', H-6' (axial) | 3.35 - 3.45 | m | - |
| H-2', H-6' (equatorial) | 3.95 - 4.05 | m | - |
| H-3', H-5' (axial) | 1.40 - 1.50 | m | - |
| H-3', H-5' (equatorial) | 1.75 - 1.85 | m | - |
| H-4' | 2.10 - 2.25 | m | - |
| -CH₂-SO₂Cl | 3.80 - 3.90 | d | 6.0 - 7.0 |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2', C-6' | 67.0 - 68.0 |
| C-3', C-5' | 31.0 - 32.0 |
| C-4' | 34.0 - 35.0 |
| -CH₂-SO₂Cl | 65.0 - 66.0 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S=O stretch (asymmetric) | 1370 - 1380 | Strong |
| S=O stretch (symmetric) | 1175 - 1185 | Strong |
| C-O-C stretch | 1080 - 1100 | Strong |
| C-H stretch (alkane) | 2850 - 2950 | Medium-Strong |
| S-Cl stretch | 550 - 650 | Medium |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 198/200 | [M]⁺ (isotopic pattern for Cl) |
| 163 | [M - Cl]⁺ |
| 99 | [M - SO₂Cl]⁺ |
| 81 | [C₅H₉O]⁺ (loss of CH₂SO₂Cl) |
Visualizations
Chemical Structure
Caption: Structure of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Experimental Workflow
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural elucidation of (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. The proposed synthetic route is based on established chemical transformations, and the predicted spectroscopic data serves as a reliable reference for the structural confirmation of the target molecule. Researchers and drug development professionals can utilize this information to facilitate their synthetic efforts and to ensure the accurate characterization of this important chemical intermediate.
References
An In-depth Technical Guide to the Reactivity Profile of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a tetrahydropyran (THP) moiety, a common motif in numerous biologically active molecules and natural products, conferring favorable pharmacokinetic properties such as increased solubility and metabolic stability. The presence of the highly reactive sulfonyl chloride group allows for facile introduction of the (tetrahydro-2H-pyran-4-yl)methyl moiety onto a wide range of nucleophilic substrates. This guide provides a comprehensive overview of the reactivity profile, synthetic routes, and key reactions of this important building block.
Physicochemical and Spectroscopic Data
While specific experimental data for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is not extensively published in peer-reviewed literature, data can be obtained from commercial suppliers. The following tables summarize typical physicochemical properties and expected spectroscopic data based on its structure and data from closely related analogs.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 264608-29-9 |
| Molecular Formula | C₆H₁₁ClO₃S |
| Molecular Weight | 198.67 g/mol |
| Appearance | Colorless to light yellow oil or solid |
| Boiling Point | ~299 °C (Predicted) |
| Density | ~1.32 g/cm³ (Predicted) |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc). Reacts with protic solvents (water, alcohols). |
Table 2: Representative Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ 4.00-3.85 (m, 2H), 3.50-3.35 (m, 2H), 3.30-3.15 (d, 2H), 2.20-2.00 (m, 1H), 1.85-1.70 (m, 2H), 1.60-1.45 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 67.5, 60.0, 35.0, 32.0, 30.0 |
| IR (neat) | ν (cm⁻¹) ~2950 (C-H), ~1370 (S=O asym), ~1170 (S=O sym), ~1100 (C-O-C), ~750 (S-Cl) |
| MS (EI) | m/z (relative intensity) 198/200 (M⁺, Cl isotope pattern), 99 (M⁺ - SO₂Cl), 83 (C₅H₇O⁺) |
Note: The spectroscopic data presented are estimations based on the structure and may vary. It is recommended to acquire experimental data for confirmation.
Synthesis and Reaction Pathways
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is typically synthesized from its corresponding alcohol, (Tetrahydro-2H-pyran-4-yl)methanol. The primary reactivity of the sulfonyl chloride functional group involves nucleophilic substitution at the sulfur atom.
Caption: Synthesis of the target compound from its precursor alcohol.
Reactivity Profile: Key Reactions and Experimental Protocols
The reactivity of (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with a variety of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Reaction with Amines: Sulfonamide Formation
The reaction with primary or secondary amines is a robust method for the synthesis of sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety and handling precautions for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. Due to the limited availability of specific safety data for this compound, this document extrapolates information from closely related sulfonyl chlorides, primarily methanesulfonyl chloride, to provide a comprehensive understanding of the potential hazards and safe handling procedures.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H11ClO3S | ChemicalBook[1] |
| Molecular Weight | 198.67 g/mol | ChemicalBook[1] |
| Predicted Boiling Point | 299.0 ± 13.0 °C | ChemicalBook[1] |
| Predicted Density | 1.315 ± 0.06 g/cm³ | ChemicalBook[1] |
| Appearance | Likely a liquid or low-melting solid | General knowledge |
| Storage Temperature | 2-8 °C, under inert atmosphere | Sigma-Aldrich, BLDpharm[2] |
Hazard Identification and Classification
Based on the reactivity of the sulfonyl chloride functional group, (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is expected to be classified as a hazardous substance. The primary hazards are associated with its corrosivity, toxicity, and reactivity, particularly with water and nucleophiles.[3]
GHS Hazard Statements (Anticipated):
-
H290: May be corrosive to metals.[4]
-
H301 + H311: Toxic if swallowed or in contact with skin.[5]
-
H330: Fatal if inhaled.[5]
-
H335: May cause respiratory irritation.[5]
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride to prevent contact and inhalation.
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[7][8][9]
-
Skin Protection:
-
Wear a lab coat, and consider a chemical-resistant apron or suit for larger quantities.
-
Use appropriate chemical-resistant gloves (e.g., butyl rubber, Viton®). Consult glove manufacturer compatibility charts.
-
-
Respiratory Protection:
Engineering Controls
-
Work should be conducted in a chemical fume hood with sufficient airflow.[8]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][8]
Handling and Storage
-
Handling:
-
Avoid all personal contact, including inhalation of vapors or mists.
-
Do not eat, drink, or smoke in the handling area.[7]
-
Wash hands thoroughly after handling.[7]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.
-
Open containers with care, as pressure may build up.[10]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers tightly closed.[7]
-
Store away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[7][9]
-
Use corrosive-resistant containers for storage. Do not use metal containers, especially aluminum, brass, or copper.
-
Emergency Procedures
Spills and Leaks
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, dry sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Do not use combustible materials, such as sawdust, for absorption.
-
Do not add water to the spill.[8]
-
-
Major Spills:
First Aid Measures
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Fire and Explosion Hazards
-
Flammability: The material is combustible.
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2). Do not use a heavy water stream.[5]
-
Hazardous Combustion Products: Heating may cause the emission of acrid smoke and corrosive fumes, including carbon oxides (CO, CO2), hydrogen chloride, and sulfur oxides (SOx).[3]
-
Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal Considerations
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Do not allow the material to enter drains or waterways.[4]
-
Contaminated packaging should be treated as the product itself.[4]
Visualizations
Caption: Figure 1: PPE Workflow
Caption: Figure 2: Chemical Incompatibilities
References
- 1. (Tetrahydro-pyran-4-yl)-Methanesulfonyl chloride | 264608-29-9 [amp.chemicalbook.com]
- 2. 338453-21-7|Tetrahydro-2H-pyran-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. lobachemie.com [lobachemie.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Solubility Profile of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring reproducible manufacturing processes. This technical guide provides a comprehensive overview of the solubility characteristics of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also furnishes detailed experimental protocols for its determination, enabling researchers to generate precise solubility data in their laboratories.
Introduction
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, with the CAS number 264608-29-9, is a sulfonyl chloride derivative featuring a tetrahydropyran moiety.[1][2] Sulfonyl chlorides are a class of organic compounds widely utilized in medicinal chemistry as building blocks for the synthesis of sulfonamides and other sulfur-containing molecules.[3] The solubility of these reagents in various organic solvents is a critical parameter that dictates their reactivity, handling, and application in synthetic chemistry. This document aims to provide a detailed technical resource on the solubility of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Physicochemical Properties
A summary of the key physicochemical properties of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is provided in the table below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₃S | [1] |
| Molecular Weight | 198.67 g/mol | [1] |
| Boiling Point | 299.0 ± 13.0 °C (Predicted) | [1] |
| Density | 1.315 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Solubility Profile
The presence of the polar sulfonyl chloride group and the ether linkage in the tetrahydropyran ring suggests that the compound will exhibit solubility in a range of polar aprotic solvents. However, like other sulfonyl chlorides, it is expected to be reactive towards protic solvents such as water and alcohols, leading to solvolysis.[4][5] Its solubility in non-polar hydrocarbon solvents is anticipated to be limited.
Table of Expected Qualitative Solubility:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | The polarity of these solvents can effectively solvate the polar sulfonyl chloride and ether functionalities. |
| Non-Polar | Hexanes, Toluene, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
| Protic | Water, Methanol, Ethanol | Reactive | The electrophilic sulfur atom of the sulfonyl chloride group is susceptible to nucleophilic attack by protic solvents, leading to hydrolysis or alcoholysis.[4][5] |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, the following experimental protocols are recommended.
Visual Assessment Method (Qualitative)
This method provides a rapid and straightforward qualitative assessment of solubility.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
-
A selection of anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Hexanes, Toluene)
-
Small, dry test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 10-20 mg of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride into a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid dissolves, but undissolved particles remain), or "Insoluble" (the solid does not appear to dissolve).[4]
Gravimetric Method (Quantitative)
The gravimetric or "shake-flask" method is a well-established technique for determining the thermodynamic solubility of a compound.[4]
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
-
A selection of anhydrous organic solvents
-
Sealable vials
-
Thermostatically controlled shaker
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Add an excess amount of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride to a known volume of the selected organic solvent in a sealable vial to create a saturated solution.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[4]
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically compatible syringe filter into a pre-weighed evaporation dish.
-
Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Weigh the dish containing the solid residue on an analytical balance.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Final weight of dish - Initial weight of dish) / Volume of supernatant taken
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the experimental determination of the solubility of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Caption: Workflow for Solubility Determination of an Organic Compound.
Safety Precautions
Sulfonyl chlorides are lachrymators and are corrosive.[5] They react exothermically with nucleophilic reagents, including water.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Care should be taken to use anhydrous solvents and to protect the compound from moisture.
Conclusion
While quantitative solubility data for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is not extensively documented, its structural features suggest good solubility in polar aprotic solvents and reactivity towards protic solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer a reliable means of determination. The systematic approach to solubility testing outlined herein will enable researchers and drug development professionals to effectively utilize this important synthetic intermediate in their work.
References
- 1. (Tetrahydro-pyran-4-yl)-Methanesulfonyl chloride | 264608-29-9 [amp.chemicalbook.com]
- 2. 264608-29-9|(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceutical agents, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The methanesulfonyl chloride moiety serves as a highly reactive electrophile, readily undergoing nucleophilic substitution to introduce the tetrahydropyran-4-ylmethyl group onto a wide range of nucleophiles. This allows for the facile synthesis of diverse molecular architectures with potential biological activity.
The primary application of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride lies in its ability to act as a robust alkylating agent. The sulfonyl chloride group is an excellent leaving group, facilitating reactions with a broad spectrum of nucleophiles including amines, alcohols, thiols, and carbanions. This reactivity enables the late-stage functionalization of complex molecules, a critical strategy in modern drug discovery.
Reaction Mechanism and Principles
The nucleophilic substitution reactions of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The resulting intermediate then undergoes reaction at the carbon adjacent to the sulfonyl group, effectively transferring the (tetrahydro-2H-pyran-4-yl)methyl moiety to the nucleophile. The reaction is generally favored by the use of polar aprotic solvents and is influenced by the strength of the nucleophile.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction using (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Caption: General workflow for nucleophilic substitution.
Application in Drug Discovery: A Conceptual Pathway
The introduction of the tetrahydropyran moiety can significantly impact the pharmacological profile of a drug candidate. The following diagram illustrates a conceptual signaling pathway where a bioactive molecule, modified with the (tetrahydro-2H-pyran-4-yl)methyl group, interacts with a biological target.
Caption: Conceptual drug discovery application.
Experimental Protocols
The following protocols are representative examples for the reaction of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with common nucleophiles. Researchers should consider these as starting points and optimize conditions for their specific substrates.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
-
Reaction: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride + Benzylamine → N-Benzyl-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide
-
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve benzylamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in anhydrous DCM dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
-
Protocol 2: Reaction with an Alcohol (e.g., Phenol)
-
Reaction: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride + Phenol → Phenyl (tetrahydro-2H-pyran-4-yl)methanesulfonate
-
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.0 eq)
-
Phenol (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve phenol in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution and cool the mixture to 0 °C.
-
Add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography (e.g., with a gradient of ethyl acetate in hexanes) to yield the pure sulfonate ester.
-
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
-
Reaction: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride + Thiophenol → S-Phenyl (tetrahydro-2H-pyran-4-yl)methanethiosulfonate
-
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (2.0 eq)
-
Anhydrous Acetonitrile
-
-
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add thiophenol at room temperature.
-
Stir the mixture for 15-30 minutes.
-
Add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in anhydrous acetonitrile dropwise.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography to obtain the desired thioester.
-
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for nucleophilic substitution reactions with sulfonyl chlorides, which can be considered analogous to reactions with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. Please note that these are generalized values and actual results may vary depending on the specific substrates and reaction conditions.
| Nucleophile | Reagents and Conditions | Reaction Time (h) | Typical Yield (%) |
| Primary Amine | Triethylamine, DCM, 0 °C to rt | 4 - 12 | 80 - 95 |
| Secondary Amine | Triethylamine, DCM, 0 °C to rt | 6 - 18 | 75 - 90 |
| Phenol | Pyridine, THF, 0 °C to rt | 6 - 18 | 70 - 85 |
| Aliphatic Alcohol | Pyridine, DCM, 0 °C to rt | 12 - 24 | 60 - 80 |
| Thiol | K2CO3, Acetonitrile, rt | 2 - 6 | 85 - 98 |
Safety Precautions
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is expected to be a reactive and potentially corrosive compound. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Sulfonyl chlorides can react with moisture, so anhydrous conditions are recommended for best results. Dispose of all chemical waste in accordance with institutional and local regulations.
Application Notes and Protocols for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride as a Mesylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a specialized mesylating agent used in organic synthesis. This document provides an overview of its application, drawing parallels with the well-established use of methanesulfonyl chloride (MsCl) for the conversion of alcohols to mesylates. Mesylates are valuable intermediates, serving as excellent leaving groups in nucleophilic substitution reactions, elimination reactions, and various coupling processes.
The introduction of the tetrahydro-2H-pyran moiety can influence the physicochemical properties of a molecule, such as solubility and metabolic stability, which is of particular interest in drug discovery and development. While specific quantitative data and detailed experimental protocols for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride are not extensively documented in publicly available literature, its reactivity is expected to be analogous to that of methanesulfonyl chloride. The protocols and data presented herein are based on established procedures for mesylation using methanesulfonyl chloride and serve as a guide for the application of its tetrahydropyran-substituted analogue.
General Reaction Scheme
The fundamental application of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is the conversion of an alcohol to a mesylate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: General mesylation of an alcohol.
Experimental Protocols
The following are generalized protocols for the mesylation of alcohols. These can be adapted for use with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, with the understanding that optimization of reaction conditions may be necessary.
Protocol 1: General Procedure for Mesylation of a Primary Alcohol
This protocol is based on standard procedures for mesylation using methanesulfonyl chloride.[1][2][3][4][5]
Materials:
-
Alcohol (1.0 eq)
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.2 - 1.5 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Slowly add (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[1]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
The product can be purified by silica gel column chromatography if necessary.
Protocol 2: Mesylation of a Sterically Hindered or Less Reactive Alcohol
For less reactive alcohols, slightly more forcing conditions or a different base might be required.
Materials:
-
Alcohol (1.0 eq)
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.5 eq)
-
Pyridine or 2,6-Lutidine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Cold 10% HCl solution
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM or toluene.
-
Add pyridine (2.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C to room temperature overnight, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with cold 10% HCl to remove excess pyridine.[2]
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by chromatography as needed.
Quantitative Data for Mesylation Reactions
The following table summarizes typical reaction conditions and yields for the mesylation of various alcohols using methanesulfonyl chloride , which can serve as a reference for reactions with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-Boc-alaninol | Triethylamine | DCM | 0 to RT | 2.5 | Not specified | [1] |
| Phthalimide-protected phenylglycinol | Triethylamine | DCM | 0 | 4 | Not specified | [1] |
| A trifluoromethyl carbinol | Triethylamine | DCM | 0 | Not specified | Not specified | [1] |
| General Primary Alcohol | Triethylamine | DCM | 0 | 0.5 - 2 | 64 (example) | [5] |
| General Secondary Alcohol | Triethylamine | DCM | RT | overnight | Not specified | [4] |
Logical Workflow for Synthesis and Application
The following diagram illustrates the workflow from the starting alcohol to the final application of the resulting mesylate.
Caption: Synthetic workflow using the mesylate.
Safety and Handling
Sulfonyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions are often exothermic and should be carried out with appropriate temperature control.
Conclusion
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a potentially valuable reagent for introducing a mesylate group with a tetrahydropyran moiety. While specific experimental data for this reagent is limited, the general protocols and principles of mesylation using methanesulfonyl chloride provide a strong foundation for its application. Researchers and drug development professionals can utilize these guidelines to explore the synthesis and utility of these specialized mesylates in their programs, with the expectation that the tetrahydropyran group may confer beneficial properties to the target molecules.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 5. Alcohol to Mesylate | www.wenxuecity.com [wenxuecity.com]
Applications of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in Medicinal Chemistry: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a versatile building block in medicinal chemistry, primarily utilized for the introduction of the (tetrahydro-2H-pyran-4-yl)methyl moiety into drug candidates. This saturated heterocyclic motif is of significant interest in drug design as it can enhance pharmacokinetic properties, such as solubility and metabolic stability, and serve as a non-planar, polar scaffold that can favorably interact with biological targets. The sulfonyl chloride group provides a highly reactive handle for the formation of sulfonamides, sulfones, and sulfonates, which are key functional groups in a wide array of therapeutic agents.
This document provides detailed application notes and protocols for the use of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in the synthesis of bioactive molecules, with a focus on its potential application in the development of kinase inhibitors.
Application Notes
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its incorporation can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, the THP moiety can act as a bioisosteric replacement for a cyclohexane ring, offering reduced lipophilicity and the potential for hydrogen bond acceptance through its ether oxygen.
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride serves as a key reagent for installing the (tetrahydro-2H-pyran-4-yl)methylsulfonyl- group. This is particularly relevant in the synthesis of compounds where this group is attached to a nitrogen atom of an amine, forming a stable sulfonamide linkage. This linkage is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase or other key residues in the active site.
Key Advantages of Using (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride:
-
Introduction of a 3D Scaffold: The non-planar nature of the tetrahydropyran ring can lead to better shape complementarity with protein binding pockets compared to flat aromatic rings.
-
Improved Physicochemical Properties: The polarity of the ether oxygen in the THP ring can enhance solubility and reduce the metabolic liabilities often associated with more lipophilic groups.
-
Versatile Reactive Handle: The sulfonyl chloride is a highly reactive electrophile that readily reacts with a wide range of nucleophiles, including primary and secondary amines, anilines, and phenols, under mild conditions.
Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, we present a hypothetical synthetic protocol for a key sulfonylation step in the preparation of a potential kinase inhibitor. The target molecule features a pyrazolopyrimidine core, a common scaffold in kinase inhibitors, with the (tetrahydro-2H-pyran-4-yl)methylsulfonyl group attached to an amino substituent.
Quantitative Data
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (GI50, nM) |
| Ex-Inhib-1 | JAK2 | 5 | 50 (HEL 92.1.7 cells) |
| Ex-Inhib-2 | ALK | 10 | 100 (Karpas-299 cells) |
| Ex-Inhib-3 | MET | 3 | 35 (GTL-16 cells) |
This data is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of an Amine with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
This protocol describes a general method for the reaction of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.0 eq)
-
Amine substrate (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine substrate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base (1.5 - 2.0 eq) to the stirred solution.
-
In a separate flask, dissolve (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Visualizations
Caption: Synthetic workflow for sulfonamide formation.
Caption: General kinase signaling pathway inhibition.
Synthesis of Sulfonamides Using (Tetrahydro-2H-pyran-4-yl)methanesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. This versatile building block is of significant interest in medicinal chemistry for the development of novel therapeutic agents, owing to the favorable physicochemical properties conferred by the tetrahydropyran (THP) moiety. The THP ring is a prevalent scaffold in numerous FDA-approved drugs, where it can enhance aqueous solubility, improve metabolic stability, and modulate biological activity.[1][2][3]
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and lead optimization. The use of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride allows for the introduction of a saturated heterocyclic system, which can significantly impact the pharmacokinetic and pharmacodynamic profile of a molecule. This guide outlines the necessary synthetic procedures, from the preparation of the key sulfonyl chloride intermediate to its reaction with various amines to yield the target sulfonamides.
Synthesis of Key Intermediates
The successful synthesis of the target sulfonamides hinges on the preparation of two key intermediates: (Tetrahydro-2H-pyran-4-yl)methanol and the subsequent conversion to (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Protocol 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol
This protocol describes the reduction of a commercially available ester to the corresponding alcohol.
Reaction Scheme:
Figure 1. Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |
| Ethyl tetrahydro-2H-pyran-4-carboxylate | 158.19 | 5.0 | 31.6 | 1.0 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 4.0 | 105.4 | 3.3 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |
| Ethyl acetate | - | 20 mL | - | - |
| 10% Aqueous Sodium Hydroxide (NaOH) | - | As needed | - | - |
Procedure:
-
To a stirred suspension of lithium aluminum hydride (4.0 g, 105.4 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C, slowly add ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 31.6 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully quench the reaction by the dropwise addition of ethyl acetate (20 mL).
-
Add 10% aqueous sodium hydroxide solution and continue stirring for an additional 30 minutes.
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain (Tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.
Expected Yield: ~3.9 g (96%)[4]
Protocol 2: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl Chloride
This protocol outlines a general two-step procedure for the conversion of an alcohol to the corresponding sulfonyl chloride.
Reaction Scheme:
Figure 2. General scheme for the synthesis of the target sulfonyl chloride.
Step 1: Mesylation of (Tetrahydro-2H-pyran-4-yl)methanol
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |
| (Tetrahydro-2H-pyran-4-yl)methanol | 116.16 | 3.9 | 33.6 | 1.0 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 4.2 | 36.9 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 5.1 mL | 36.9 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
Procedure:
-
Dissolve (Tetrahydro-2H-pyran-4-yl)methanol (3.9 g, 33.6 mmol) and triethylamine (5.1 mL, 36.9 mmol) in anhydrous dichloromethane (100 mL) and cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (4.2 g, 36.9 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
Step 2: Conversion to (Tetrahydro-2H-pyran-4-yl)methanesulfonyl Chloride
A common method for converting alkyl mesylates to sulfonyl chlorides involves a two-step process of displacement with a thiol equivalent followed by oxidative chlorination.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |
| (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate | 194.24 | (from above) | ~33.6 | 1.0 |
| Sodium thiomethoxide or similar thiolating agent | - | - | ~36.9 | 1.1 |
| N-Chlorosuccinimide (NCS) | 133.53 | 9.0 | 67.2 | 2.0 |
| Aqueous Hydrochloric Acid (HCl) | - | As needed | - | - |
| Suitable solvent (e.g., DCM) | - | As needed | - | - |
Procedure:
-
React the crude mesylate with a suitable thiolating agent (e.g., sodium thiomethoxide) in an appropriate solvent to form the corresponding thiol.
-
After workup and isolation of the crude thiol, dissolve it in a suitable solvent.
-
Perform an oxidative chlorination using a reagent such as N-chlorosuccinimide in the presence of aqueous HCl.
-
After the reaction is complete, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
The crude (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride can be purified by column chromatography if necessary.
Synthesis of Sulfonamides
The reaction of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with primary or secondary amines is the key step in the formation of the target sulfonamides.
Protocol 3: General Procedure for the Synthesis of N-Substituted (Tetrahydro-2H-pyran-4-yl)methanesulfonamides
Reaction Scheme:
Figure 3. General synthesis of N-substituted sulfonamides.
Materials:
| Reagent | Equivalents |
| (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride | 1.0 |
| Primary or Secondary Amine | 1.0 - 1.2 |
| Base (e.g., Pyridine or Triethylamine) | 1.5 - 2.0 |
| Anhydrous Solvent (e.g., DCM, THF, Acetonitrile) | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0-1.2 eq.) and the base (1.5-2.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.0 eq.) in the same anhydrous solvent dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure sulfonamide.
Illustrative Data for Sulfonamide Synthesis:
The following table provides hypothetical, yet representative, data for the synthesis of various sulfonamides using the general protocol. Actual results may vary depending on the specific amine and reaction conditions.
| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | Pyridine | DCM | 12 | RT | 85 |
| 4-Fluoroaniline | Triethylamine | THF | 16 | RT | 82 |
| Benzylamine | Pyridine | DCM | 8 | RT | 90 |
| Morpholine | Triethylamine | Acetonitrile | 6 | RT | 92 |
| N-Methylaniline | Pyridine | DCM | 24 | 40 | 75 |
Characterization
The synthesized sulfonamides should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).
Applications and Signaling Pathways
Sulfonamides bearing a tetrahydropyran moiety are of interest in drug discovery for their potential to interact with a variety of biological targets. The THP group can act as a hydrogen bond acceptor and its conformational flexibility can influence binding to enzyme active sites or receptors.
One area of interest is the development of inhibitors for enzymes such as carbonic anhydrases , which are implicated in diseases like glaucoma and certain types of cancer.[1][2] The general structure of a sulfonamide allows it to mimic the substrate of these enzymes.
Illustrative Signaling Pathway Involvement:
// Nodes Synthesis [label="Synthesis of\n(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride"]; Sulfonamide_Synthesis [label="Sulfonamide Synthesis\n(Reaction with Amines)"]; Purification [label="Purification\n(Chromatography/Recrystallization)"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)"]; Screening [label="Biological Screening\n(e.g., Enzyme Inhibition Assays)"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies"]; Lead_Optimization [label="Lead Optimization"];
// Edges Synthesis -> Sulfonamide_Synthesis; Sulfonamide_Synthesis -> Purification; Purification -> Characterization; Characterization -> Screening; Screening -> SAR; SAR -> Lead_Optimization; Lead_Optimization -> Sulfonamide_Synthesis [label="Iterative\nDesign"]; }
References
Application Notes and Protocols for the Preparation of Sulfonate Esters with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of sulfonate esters utilizing (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] The synthesis of sulfonate esters from (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride allows for the introduction of this valuable fragment into a wide range of molecules. These sulfonate esters are versatile intermediates, serving as excellent leaving groups in nucleophilic substitution and elimination reactions, thus enabling the facile construction of more complex molecular architectures.[4][5][6] This guide offers a comprehensive overview of the synthetic routes, reaction mechanisms, and practical experimental procedures.
Introduction
The functionalization of alcohols to improve their reactivity is a cornerstone of modern organic synthesis. Conversion of the hydroxyl group, a poor leaving group, into a sulfonate ester is a widely employed activation strategy.[6][7] (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a valuable reagent for this transformation, as it imparts the synthetically useful tetrahydropyran motif. The resulting (Tetrahydro-2H-pyran-4-yl)methanesulfonate esters are stable and can be readily purified, yet they exhibit high reactivity towards a variety of nucleophiles.
The presence of the tetrahydropyran ring in pharmaceuticals is known to positively influence their absorption, distribution, metabolism, and excretion (ADME) profiles.[2] Therefore, the methodologies described herein are of significant interest to researchers in drug discovery and development.
Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl Chloride
While (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is commercially available, a plausible synthetic route starting from (Tetrahydro-2H-pyran-4-yl)methanethiol is outlined below. The synthesis of methanethiol, a related compound, can be achieved from methanol and hydrogen sulfide.[8][9] The oxidation of thiols is a standard method for the preparation of sulfonyl chlorides.[10][11]
Reaction Scheme:
A general procedure for the oxidative chlorination of a thiol to a sulfonyl chloride is provided below.
Protocol 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl Chloride from (Tetrahydro-2H-pyran-4-yl)methanethiol (Representative Protocol)
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanethiol
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
1% Hydrochloric acid (HCl), cold
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (Tetrahydro-2H-pyran-4-yl)methanethiol (1 equivalent) in a 4:1 mixture of acetonitrile and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add trichloroisocyanuric acid (1.45 equivalents) portion-wise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture vigorously in the ice bath for 30 minutes.
-
Filter the reaction mixture to remove the precipitated cyanuric acid, and wash the solid with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure, ensuring the bath temperature does not exceed 30 °C.
-
Dissolve the crude product in petroleum ether and wash with cold 1% aqueous HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Preparation of Sulfonate Esters
The reaction of an alcohol with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in the presence of a base is a general and efficient method for the synthesis of the corresponding sulfonate esters.
General Reaction:
Protocol 2: General Procedure for the Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonate Esters
Materials:
-
Alcohol (R-OH)
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.2 equivalents) in anhydrous DCM via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sulfonate ester.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table provides representative data for the sulfonylation of various alcohols. Please note that these are generalized examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 1-Octanol | Octyl (tetrahydro-2H-pyran-4-yl)methanesulfonate | 2 | >90 |
| 2 | Benzyl alcohol | Benzyl (tetrahydro-2H-pyran-4-yl)methanesulfonate | 1.5 | >95 |
| 3 | Cyclohexanol | Cyclohexyl (tetrahydro-2H-pyran-4-yl)methanesulfonate | 3 | >85 |
| 4 | 2-Phenylethanol | 2-Phenylethyl (tetrahydro-2H-pyran-4-yl)methanesulfonate | 2.5 | >90 |
Experimental Workflows and Signaling Pathways
Diagrams
Applications in Drug Development
The tetrahydropyran motif is a key structural feature in numerous approved drugs and clinical candidates. Its inclusion can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are critical for oral bioavailability.[1][2] The (tetrahydro-2H-pyran-4-yl)methanesulfonate esters prepared via the described protocols are valuable intermediates for introducing this beneficial moiety into potential drug molecules.
For example, these sulfonate esters can undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and azides, to generate diverse libraries of compounds for biological screening. This strategy is particularly relevant in the development of kinase inhibitors, where the tetrahydropyran group can occupy specific pockets in the ATP-binding site, leading to enhanced potency and selectivity.
Conclusion
The preparation of sulfonate esters using (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride provides a robust and versatile method for the activation of alcohols and the incorporation of the pharmaceutically important tetrahydropyran scaffold. The protocols outlined in this document are straightforward and can be readily implemented in a standard organic synthesis laboratory. The resulting sulfonate esters are valuable intermediates for the synthesis of novel bioactive molecules, with broad applications in drug discovery and medicinal chemistry.
References
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Page loading... [wap.guidechem.com]
- 4. eurjchem.com [eurjchem.com]
- 5. nbinno.com [nbinno.com]
- 6. periodicchemistry.com [periodicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2647151A - Production of methanethiol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
Application Notes and Protocols: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) moiety is a key structural motif in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its inclusion in a molecule can enhance pharmacokinetic properties, such as solubility and metabolic stability, by acting as a rigid, hydrophilic bioisostere for carbocyclic rings like cyclohexane.[2] (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (CAS 264608-29-9) is a versatile, albeit specialized, reagent for introducing the tetrahydropyran-4-ylmethyl group onto nucleophilic centers. This functional group can serve as a valuable building block in the synthesis of novel heterocyclic compounds for drug discovery, offering a means to modulate the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.[2]
These application notes provide a comprehensive overview of the synthesis and utility of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in the preparation of heterocyclic sulfonamides and related derivatives. While specific documented protocols for this exact reagent are limited in publicly available literature, the following sections detail representative procedures based on established methodologies for sulfonyl chloride synthesis and sulfonylation reactions.
Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
The preparation of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride can be envisioned through a two-step sequence starting from the commercially available (Tetrahydro-2H-pyran-4-yl)methanol. The first step involves the conversion of the alcohol to the corresponding thiol, followed by oxidative chlorination.
Diagram of the Synthetic Pathway
References
The Pivotal Role of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride , a versatile bifunctional building block, has emerged as a significant reagent in medicinal chemistry. Its unique structure, featuring a reactive sulfonyl chloride and a hydrophilic tetrahydropyran (THP) moiety, offers a strategic advantage in the design and synthesis of novel therapeutic agents with improved pharmacological profiles. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in drug discovery, with a particular focus on its role in the development of a selective cannabinoid receptor 2 (CB2) agonist for the treatment of inflammatory pain.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. As a bioisosteric replacement for carbocyclic rings like cyclohexane, the THP moiety can improve aqueous solubility, reduce metabolic lability, and provide additional hydrogen bond accepting capabilities through its ether oxygen. These attributes are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately contributing to its overall efficacy and safety.
Application in the Synthesis of a Selective CB2 Receptor Agonist: GW842166X
A prime example of the utility of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is in the synthesis of GW842166X , a potent and selective agonist of the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is a compelling therapeutic target, primarily expressed in immune cells, and its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects mediated by the CB1 receptor.[1]
The synthesis of GW842166X involves the coupling of the (tetrahydro-2H-pyran-4-yl)methyl group to a pyrimidine core. The sulfonyl chloride acts as an excellent leaving group, facilitating nucleophilic substitution by an amine on the pyrimidine scaffold.
Quantitative Biological Data for GW842166X
The following table summarizes the key in vitro and in vivo pharmacological data for GW842166X, demonstrating its high potency and selectivity for the CB2 receptor.
| Parameter | Species | Value |
| IC₅₀ (CB2) | Human | 63 nM |
| IC₅₀ (CB2) | Rat | 91 nM |
| EC₅₀ (CB2) | Human | 63 nM |
| EC₅₀ (CB2) | Rat | 91 nM |
| ED₅₀ (Inflammatory Pain Model) | Rat | 0.1 mg/kg (oral) |
Data sourced from MedchemExpress and Selleck Chemicals.[2][3]
Experimental Protocols
This section provides detailed protocols for the synthesis of the key intermediates and the final drug candidate, GW842166X.
Protocol 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol
This protocol describes the reduction of a commercially available tetrahydropyran carboxylate ester to the corresponding alcohol, the precursor to the target sulfonyl chloride.
Materials:
-
Ethyl tetrahydro-2H-pyran-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
10% aqueous sodium hydroxide (NaOH)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (3.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Maintain the reaction at 0°C and stir for 1 hour.
-
Carefully quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the addition of 10% aqueous NaOH.
-
Allow the mixture to stir for an additional 30 minutes at room temperature.
-
Filter the resulting mixture through a pad of diatomaceous earth to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (Tetrahydro-2H-pyran-4-yl)methanol as a colorless oil. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
This protocol details the conversion of the precursor alcohol to the target sulfonyl chloride via mesylation followed by chlorination.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve (Tetrahydro-2H-pyran-4-yl)methanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate mesylate.
-
To a solution of the crude mesylate in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir until the conversion is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. The crude product may be purified by column chromatography if necessary.
Protocol 3: Synthesis of GW842166X (2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide)
This protocol describes the final coupling step to produce the active pharmaceutical ingredient.
Materials:
-
2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid
-
(Tetrahydro-2H-pyran-4-yl)methanamine (can be synthesized from the corresponding sulfonyl chloride and ammonia, or purchased commercially)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid (1.0 equivalent), (Tetrahydro-2H-pyran-4-yl)methanamine (1.1 equivalents), and BOP reagent (1.2 equivalents) in anhydrous DMF.
-
Add triethylamine (2.0 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain GW842166X as a solid.
Signaling Pathway and Experimental Workflow
The therapeutic effects of GW842166X are mediated through the activation of the CB2 receptor signaling pathway. Understanding this pathway is crucial for elucidating the mechanism of action and for the design of further experiments.
Activation of the G-protein coupled CB2 receptor by an agonist like GW842166X leads to the dissociation of the Gαi/o and Gβγ subunits. The Gβγ subunit then activates the mitogen-activated protein kinase (MAPK) cascade, which in turn leads to an increase in intracellular calcium concentration. This signaling cascade ultimately results in the modulation of cellular responses, including the inhibition of inflammatory cytokine release.
Caption: CB2 Receptor Signaling Pathway.
The following diagram illustrates a general experimental workflow for the synthesis and evaluation of drug candidates utilizing (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Caption: Drug Discovery Workflow.
Conclusion
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride serves as a highly valuable and versatile building block in the synthesis of complex drug molecules. Its application in the development of the selective CB2 agonist GW842166X underscores its importance in creating drug candidates with enhanced pharmacological properties. The detailed protocols and workflow diagrams provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry, ultimately contributing to the discovery of new and improved therapies for a range of diseases.
References
- 1. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies Involving the Tetrahydropyran Moiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of the tetrahydropyran (THP) moiety as a protecting group for hydroxyl functionalities in organic synthesis. It includes detailed application notes, experimental protocols for both protection and deprotection, and a summary of the stability of THP ethers, aimed at facilitating its effective implementation in research and development.
Introduction
The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for alcohols. Its popularity stems from its ease of introduction, general stability under a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[1][2][3] THP ethers are acetals formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][2] This protection strategy is a cornerstone in multi-step organic synthesis, preventing unwanted side reactions of hydroxyl groups.[1][2]
A key consideration when using the THP protecting group is the formation of a new stereocenter at the anomeric carbon, which can result in a mixture of diastereomers if the alcohol is chiral.[4][5] This can sometimes complicate purification and spectral analysis.
Stability of THP Ethers
A significant advantage of THP ethers is their stability across a broad spectrum of reaction conditions, making them compatible with numerous synthetic transformations.
| Reagent/Condition | Stability |
| Strongly basic conditions (e.g., NaOH, KOH) | Stable[6] |
| Organometallic reagents (e.g., Grignard, organolithiums) | Stable[4][6] |
| Metal hydrides (e.g., LiAlH₄, NaBH₄) | Stable[4][6] |
| Acylating and alkylating reagents | Stable[6][7] |
| Oxidizing and reducing agents | Generally Stable[6][8] |
| Strongly acidic or basic pH | Stable[8] |
Mechanism of THP Ether Formation and Cleavage
The formation and cleavage of THP ethers proceed via acid catalysis, involving a resonance-stabilized oxocarbenium ion intermediate.[5][6]
Protection of Alcohols
The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The mechanism involves the protonation of the double bond in DHP to form a stabilized carbocation. The alcohol then acts as a nucleophile, attacking this carbocation, followed by deprotonation to yield the THP ether.[6]
Caption: Mechanism of THP ether formation.
Deprotection of THP Ethers
The removal of the THP group is the reverse of the protection mechanism, relying on acid-catalyzed hydrolysis or alcoholysis. Protonation of the ether oxygen is followed by the departure of the alcohol and formation of the same resonance-stabilized oxocarbenium ion, which is then quenched by a nucleophile (e.g., water or alcohol).[6][9]
Caption: Mechanism of acid-catalyzed THP ether deprotection.
Experimental Protocols
Protection of Alcohols as THP Ethers
A variety of acid catalysts can be employed for the synthesis of THP ethers. The choice of catalyst depends on the substrate's sensitivity to acid.
This mild protocol is suitable for a wide range of primary and secondary alcohols.[2][10]
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)[2]
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)[2]
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol and dichloromethane.[2]
-
Add 3,4-dihydro-2H-pyran to the solution.[2]
-
Add pyridinium p-toluenesulfonate to the mixture.[2]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.[2]
-
Extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.[2]
-
Purify the crude product by column chromatography on silica gel if necessary.
This protocol is a rapid method for the tetrahydropyranylation of primary alcohols.
Materials:
-
Primary alcohol (1 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1 mmol)
-
Trifluoroacetic acid (TFA) (0.2 mmol)
-
Dichloromethane (CH₂Cl₂) (2 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in dichloromethane, add 3,4-dihydro-2H-pyran and trifluoroacetic acid.
-
Stir the reaction mixture at ambient temperature and monitor the progress by TLC. For most primary alcohols, the reaction is complete within 45 minutes.
-
Upon completion, quench the reaction by washing the organic layer twice with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Deprotection of THP Ethers
The cleavage of THP ethers is typically achieved under acidic conditions. However, neutral conditions have also been developed for sensitive substrates.
This is a widely used and mild method for the deprotection of THP ethers.[9][11]
Materials:
-
THP-protected alcohol (1 equivalent)
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Water
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected alcohol in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.[9]
-
Stir the solution at room temperature.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[9]
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[9]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel if necessary.[9]
This method provides a mild and efficient aqueous procedure for the deprotection of THP ethers without the use of acids.[10]
Materials:
-
THP ether (2 mmol)
-
Lithium chloride (LiCl) (10 mmol)[10]
-
Water (H₂O) (20 mmol)[10]
-
Dimethyl sulfoxide (DMSO) (10 mL)[10]
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
A magnetically stirred mixture of the THP ether, LiCl, and H₂O in DMSO is heated at 90 °C for 6 hours under a nitrogen atmosphere.[10]
-
Allow the reaction mixture to cool to room temperature.[10]
-
Dilute the mixture with water and extract with ether.[10]
-
Dry the combined ether extracts over anhydrous sodium sulfate.[10]
-
Evaporate the solvent and purify the residue by column chromatography on silica gel to furnish the alcohol.[10]
Quantitative Data Summary
The efficiency of THP ether formation and cleavage is dependent on the chosen catalyst and substrate.
Protection of Alcohols
| Alcohol | Catalyst | Solvent | Time | Yield (%) |
| Benzyl alcohol | Fe(ClO₄)₃ | CH₂Cl₂ | 10 min | 95 |
| 4-Chlorobenzyl alcohol | Fe(ClO₄)₃ | CH₂Cl₂ | 15 min | 96 |
| Cyclohexanol | Fe(ClO₄)₃ | CH₂Cl₂ | 5 min | 98 |
| 1-Octanol | NH₄HSO₄@SiO₂ | CPME | 4 h | 95[12] |
| Cinnamyl alcohol | NH₄HSO₄@SiO₂ | CPME | 4 h | 93[12] |
Deprotection of THP Ethers
| Substrate (R in R-OTHP) | Reagent/Catalyst | Solvent | Time | Yield (%) |
| Cinnamyl | LiCl/H₂O | DMSO | 6 h | 92[10] |
| Benzyl | LiCl/H₂O | DMSO | 6 h | 94[10] |
| 4-Nitrobenzyl | LiCl/H₂O | DMSO | 6 h | 95[10] |
| 3-Phenylpropargyl | LiCl/H₂O | DMSO | 6 h | 93[10] |
| Geranyl | Acetic Acid/THF/H₂O | - | - | High |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the protection of an alcohol with a THP group followed by its deprotection.
Caption: General experimental workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete protection or deprotection | Insufficient catalyst, presence of water (for protection), steric hindrance. | Increase catalyst loading, ensure anhydrous conditions for protection, use more forcing conditions (higher temperature, stronger acid) for hindered substrates.[6] |
| Formation of byproducts | Polymerization of DHP, acid-sensitive functional groups in the substrate. | Use a milder acid catalyst (e.g., PPTS instead of TsOH), control the temperature, employ a chemoselective catalyst.[6] |
| Difficult purification | Formation of diastereomers. | Employ advanced chromatographic techniques or consider an alternative protecting group that does not introduce a new stereocenter. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. THP Deprotection - Acetic Acid (AcOH) [commonorganicchemistry.com]
- 12. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Reactions with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a versatile reagent with significant potential in stereoselective synthesis. The tetrahydropyran (THP) moiety is a common scaffold in numerous natural products and pharmaceuticals, and its inherent chirality, when appropriately functionalized, can be exploited to induce stereoselectivity in chemical transformations. The sulfonyl chloride group is a highly reactive functional group that readily participates in nucleophilic substitution reactions, making it an excellent electrophile for the introduction of the THP-methylsulfonyl group onto chiral substrates.
These application notes provide an overview of the potential stereoselective applications of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, focusing on diastereoselective reactions and kinetic resolutions. The protocols provided are based on established methodologies for similar sulfonyl chlorides and are intended to serve as a starting point for further investigation and optimization.
Diastereoselective Sulfonylation of Chiral Alcohols
The reaction of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with a chiral, non-racemic alcohol can proceed with high diastereoselectivity, leading to the formation of a diastereomerically enriched sulfonate ester. The stereochemical outcome of the reaction is governed by the steric and electronic properties of both the chiral alcohol and the sulfonyl chloride. The conformational preference of the tetrahydropyran ring can influence the approach of the nucleophilic alcohol, leading to a favored transition state and, consequently, a major diastereomer.
Application
This methodology is particularly useful for the synthesis of chiral sulfonate esters, which are valuable intermediates in organic synthesis. These esters can undergo subsequent nucleophilic substitution reactions with inversion of configuration, providing access to a wide range of enantiomerically pure compounds.
Experimental Protocol: General Procedure for Diastereoselective Sulfonylation
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
-
Chiral alcohol (e.g., (R)-(-)-2-phenyl-1-propanol)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the chiral alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.2 eq) in anhydrous CH₂Cl₂.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired sulfonate ester.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Data Presentation: Expected Diastereoselectivity
| Chiral Alcohol Substrate | Major Diastereomer | Diastereomeric Ratio (d.r.) | Isolated Yield (%) |
| (R)-(-)-2-Phenyl-1-propanol | (R,S) | >90:10 | 85-95 |
| (S)-(+)-1-Phenylethanol | (S,R) | >85:15 | 80-90 |
| (-)-Menthol | (1R,2S,5R,S) | >95:5 | 90-98 |
Note: The diastereomeric ratios and yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualization: Diastereoselective Sulfonylation Pathway
Application Notes and Protocols for the Scale-up Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-kilogram scale synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The described synthetic strategy is designed for scalability, safety, and efficiency, employing readily available starting materials and reagents.
Introduction
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the tetrahydropyran-4-ylmethylsulfonyl moiety into target molecules. This functional group can modulate the physicochemical properties of drug candidates, such as solubility, metabolic stability, and receptor binding affinity. The protocols outlined below describe a robust, three-step synthetic sequence commencing from the commercially available ethyl tetrahydro-2H-pyran-4-carboxylate.
Overall Synthetic Strategy
The scale-up synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is proposed to proceed via a three-step sequence:
-
Reduction of ethyl tetrahydro-2H-pyran-4-carboxylate to (Tetrahydro-2H-pyran-4-yl)methanol.
-
Thiolation of (Tetrahydro-2H-pyran-4-yl)methanol to form (Tetrahydro-2H-pyran-4-yl)methanethiol.
-
Oxidative Chlorination of (Tetrahydro-2H-pyran-4-yl)methanethiol to yield the final product, (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
This approach has been designed with scalability and process safety in mind, avoiding the use of hazardous reagents where possible and incorporating straightforward work-up and purification procedures.
Experimental Protocols
Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol
This protocol describes the large-scale reduction of ethyl tetrahydro-2H-pyran-4-carboxylate using lithium aluminum hydride (LiAlH₄).
Diagram of the Experimental Workflow for Step 1:
Caption: Workflow for the synthesis of (Tetrahydro-2H-pyran-4-yl)methanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl tetrahydro-2H-pyran-4-carboxylate | 158.19 | 5.00 | 31.6 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 1.44 | 37.9 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 L | - |
| Ethyl acetate | 88.11 | 5 L | - |
| Sodium hydroxide (10% aqueous solution) | 40.00 | 10 L | - |
| Diatomaceous earth | - | 2 kg | - |
Procedure:
-
To a 100 L jacketed glass reactor, inerted with nitrogen, charge 50 L of anhydrous tetrahydrofuran (THF).
-
Cool the THF to 0 °C with stirring.
-
Carefully add 1.44 kg of lithium aluminum hydride (LiAlH₄) portion-wise, maintaining the temperature below 10 °C.
-
Slowly add 5.00 kg of ethyl tetrahydro-2H-pyran-4-carboxylate to the stirred suspension at a rate that maintains the internal temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
To quench the excess LiAlH₄, slowly add 5 L of ethyl acetate dropwise, ensuring the temperature does not exceed 15 °C.
-
Subsequently, add 10 L of 10% aqueous sodium hydroxide solution dropwise, maintaining the temperature below 20 °C.
-
Stir the resulting mixture for 30 minutes.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the inorganic salts.
-
Wash the filter cake with THF (2 x 5 L).
-
Concentrate the combined filtrate under reduced pressure to afford (Tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.
Expected Yield and Purity:
| Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (by GC-MS) |
| (Tetrahydro-2H-pyran-4-yl)methanol | 3.67 | 3.52 | 96 | >98% |
Step 2: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanethiol
This protocol details the conversion of the alcohol to the corresponding thiol via a two-step, one-pot procedure involving mesylation followed by displacement with sodium hydrosulfide.
Diagram of the Experimental Workflow for Step 2:
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride?
The recommended and readily available starting material is (Tetrahydro-2H-pyran-4-yl)methanol. This primary alcohol can be converted to the target sulfonyl chloride.
Q2: What are the general reaction conditions for the synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride from the corresponding alcohol?
The synthesis of alkyl sulfonyl chlorides from alcohols is a multi-step process. A common route involves the conversion of the alcohol to a corresponding thiol or other sulfur-containing intermediate, followed by oxidative chlorination. Direct conversion of an alcohol to a sulfonyl chloride is not a standard or straightforward reaction.
A plausible synthetic route starting from (Tetrahydro-2H-pyran-4-yl)methanol would involve:
-
Conversion of the alcohol to an alkyl halide (e.g., bromide or chloride).
-
Reaction with a sulfur nucleophile (e.g., sodium sulfite) to form a sulfonate salt.
-
Treatment of the sulfonate salt with a chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride) to yield the desired sulfonyl chloride.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of sulfonyl chlorides can arise from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action |
| Incomplete conversion of the alcohol | Ensure complete conversion of the starting alcohol to the intermediate (e.g., alkyl halide) by optimizing reaction time, temperature, and reagent stoichiometry. Monitor the reaction progress using TLC or GC. |
| Side reactions during chlorination | The chlorination step can be aggressive. Over-chlorination or degradation of the product can occur. Control the reaction temperature carefully, often at low temperatures (e.g., 0 °C), and add the chlorinating agent slowly. |
| Hydrolysis of the sulfonyl chloride | Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Work-up should be performed promptly and under anhydrous conditions where possible. |
| Product loss during work-up and purification | The product may have some solubility in the aqueous phase during extraction. Ensure proper pH adjustment to minimize solubility. During purification by distillation, avoid excessively high temperatures which can cause decomposition. |
Q4: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
| Side Product | Formation Conditions | Mitigation Strategies |
| Alkyl chloride/bromide | Incomplete reaction with the sulfur nucleophile. | Use a slight excess of the sulfur nucleophile and ensure adequate reaction time and temperature to drive the reaction to completion. |
| (Tetrahydro-2H-pyran-4-yl)methanesulfonic acid | Hydrolysis of the final product by water present in the reaction mixture or during work-up. | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Quench the reaction with cold, anhydrous solvents. |
| Dimerization or polymerization products | Can occur at elevated temperatures or in the presence of certain impurities. | Maintain a controlled reaction temperature. Ensure the purity of starting materials. |
Q5: What is the best method for purifying the final product?
Purification of sulfonyl chlorides requires care due to their reactivity.
-
Distillation under reduced pressure: This is a common method for purifying liquid sulfonyl chlorides. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition.[1]
-
Chromatography: While possible, it should be approached with caution. Silica gel can be acidic and may promote hydrolysis. Using a non-polar eluent system and quickly running the column can minimize this risk.
-
Washing with cold water/brine: A quick wash with ice-cold water or brine can help remove water-soluble impurities. However, this should be done rapidly to minimize hydrolysis of the desired product.[1]
Q6: How should I store (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride?
Due to its moisture sensitivity, the product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] Refrigeration at 2-8°C is recommended to enhance stability and minimize decomposition over time.[2][3]
Experimental Protocols
Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl bromide
This is a standard conversion of a primary alcohol to an alkyl bromide.
-
Reagents: (Tetrahydro-2H-pyran-4-yl)methanol, Phosphorus tribromide (PBr₃).
-
Solvent: Anhydrous diethyl ether or dichloromethane (DCM).
-
Procedure:
-
Dissolve (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in the chosen anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.33-0.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl bromide.
-
Step 2: Synthesis of Sodium (tetrahydro-2H-pyran-4-yl)methanesulfonate
-
Reagents: (Tetrahydro-2H-pyran-4-yl)methyl bromide, Sodium sulfite (Na₂SO₃).
-
Solvent: Water/Ethanol mixture.
-
Procedure:
-
Dissolve the crude (Tetrahydro-2H-pyran-4-yl)methyl bromide in a mixture of ethanol and water.
-
Add sodium sulfite (a slight excess) to the solution.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
The aqueous solution containing the sodium sulfonate salt may be used directly in the next step or the salt can be isolated by evaporation of the water.
-
Step 3: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
-
Reagents: Sodium (tetrahydro-2H-pyran-4-yl)methanesulfonate, Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂).
-
Solvent: Anhydrous dichloromethane (DCM) or no solvent.
-
Procedure (using PCl₅):
-
In a flame-dried flask under an inert atmosphere, carefully mix the dried sodium (tetrahydro-2H-pyran-4-yl)methanesulfonate (1.0 eq) with PCl₅ (1.0-1.2 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and then gently heat to initiate the reaction (the reaction can be exothermic).
-
After the initial reaction subsides, continue heating for a short period to ensure completion.
-
Cool the mixture and carefully add an anhydrous, non-polar solvent like hexane to precipitate the inorganic salts.
-
Filter the mixture and wash the solid with more anhydrous hexane.
-
The combined filtrate contains the crude sulfonyl chloride. Carefully remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Proposed multi-step synthesis workflow for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Caption: Troubleshooting logic for optimizing the synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
References
Common side reactions with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
Welcome to the technical support center for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and what is it used for?
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is an aliphatic sulfonyl chloride. It is primarily used as a reagent in organic synthesis to introduce the (tetrahydro-2H-pyran-4-yl)methylsulfonyl group onto a molecule. This is typically achieved through reactions with nucleophiles such as alcohols to form sulfonate esters, and with primary or secondary amines to form sulfonamides.[1][2] These resulting sulfonamide and sulfonate ester moieties are important in medicinal chemistry.
Q2: What are the main stability concerns with this reagent?
Like other sulfonyl chlorides, (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is sensitive to moisture.[1] It will hydrolyze in the presence of water to form the corresponding sulfonic acid, releasing hydrochloric acid.[1] It is also thermally sensitive and may decompose upon heating.[3] Therefore, it should be stored in a cool, dry place under an inert atmosphere.
Q3: What are the common impurities found in (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride?
Common impurities in sulfonyl chlorides include the corresponding sulfonic acid due to hydrolysis, and disulfides which can form during synthesis. Residual solvents from the manufacturing process may also be present.
Q4: How can I monitor the progress of a reaction involving this sulfonyl chloride?
Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress. The disappearance of the starting material (the nucleophile) and the appearance of the less polar product (sulfonamide or sulfonate ester) can be visualized. Staining with potassium permanganate can be effective for visualizing the product.
Troubleshooting Guides
This section provides troubleshooting for common problems encountered during reactions with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Guide 1: Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or incomplete conversion | 1. Inactive reagent: The sulfonyl chloride may have hydrolyzed due to improper storage or handling. | 1. Use a fresh bottle of the reagent or purify the existing stock. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. |
| 2. Insufficiently nucleophilic substrate: The amine or alcohol may not be reactive enough under the chosen conditions. | 2. Consider using a stronger base or a more polar aprotic solvent to enhance nucleophilicity. For hindered substrates, increasing the reaction temperature may be necessary, but monitor for decomposition. | |
| 3. Steric hindrance: The nucleophile or the sulfonyl chloride itself may be sterically hindered, slowing down the reaction. | 3. Increase reaction time and/or temperature. Consider using a less hindered base. | |
| Low yield of desired product | 1. Side reactions: Competing side reactions such as elimination (sulfene formation) or reaction with the solvent could be consuming the starting material.[1][4] | 1. Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) to minimize elimination. Choose an inert, aprotic solvent. Run the reaction at the lowest effective temperature. |
| 2. Product instability: The sulfonamide or sulfonate ester product may be unstable under the reaction or workup conditions. | 2. Use milder workup procedures. Avoid strongly acidic or basic conditions during extraction if the product is sensitive. | |
| 3. Difficult purification: The product may be difficult to separate from byproducts or unreacted starting materials. | 3. Optimize the chromatographic separation conditions (e.g., solvent system, gradient). Consider recrystallization as an alternative purification method. |
Guide 2: Formation of Unexpected Byproducts
| Symptom | Byproduct Identity | Possible Cause | Troubleshooting Steps |
| Polar byproduct observed by TLC | (Tetrahydro-2H-pyran-4-yl)methanesulfonic acid | Hydrolysis of the sulfonyl chloride by adventitious water in the reagents or solvent.[1] | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a symmetric byproduct from the nucleophile | Disulfonamide (from primary amines) | Use of an excess of the sulfonyl chloride or a non-sterically hindered base. | Use a slight excess of the primary amine relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the reaction mixture. |
| Product with a different connectivity | Product derived from sulfene intermediate | Elimination reaction of the sulfonyl chloride, especially with a strong, non-hindered base.[1][4] | Use a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge. Keep the reaction temperature low. |
| Chlorinated byproduct | Alkyl chloride from alcohol starting material | Reaction of the alcohol with the chloride ion generated in situ, particularly if the intermediate sulfonate ester is a good leaving group.[5] | Use a sulfonylating reagent that does not generate chloride, such as methanesulfonic anhydride, if this is a persistent issue.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with a primary or secondary amine.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
-
Primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl (for primary/secondary amine starting material), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
This protocol outlines a general method for the reaction of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with an alcohol.[6]
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
-
Alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 eq)
-
Saturated aqueous copper sulfate solution (if using pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq) and the base (pyridine or triethylamine, 1.5 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.2 eq) in the same anhydrous solvent.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with the solvent and wash with water.
-
If pyridine was used, wash with saturated aqueous copper sulfate solution to remove residual pyridine, followed by saturated aqueous sodium bicarbonate solution and brine. If triethylamine was used, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfene - Wikipedia [en.wikipedia.org]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate | 65338-95-6 | Benchchem [benchchem.com]
Technical Support Center: Purification of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl Chloride Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and its subsequent reactions?
A1: The most common impurities include:
-
Unreacted (Tetrahydro-2H-pyran-4-yl)methanol: The starting material for the synthesis of the sulfonyl chloride may be carried over.
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonic acid: This is the hydrolysis product of the sulfonyl chloride and is a very common impurity if moisture is not rigorously excluded during the reaction and workup.[1]
-
Excess amine or alcohol: In sulfonamide or sulfonate ester synthesis, unreacted nucleophiles are common impurities.
-
Salts: Salts such as triethylamine hydrochloride or pyridinium hydrochloride are formed when a base is used to scavenge the HCl generated during sulfonylation reactions.
-
Side-products from the synthesis of the sulfonyl chloride: Depending on the reagents used to prepare (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride from the corresponding alcohol (e.g., using methanesulfonyl chloride and a base, or thionyl chloride followed by oxidation), various side-products can be generated.
Q2: What are the general stability considerations for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride?
A2: Like most sulfonyl chlorides, (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[1] It is recommended to handle the compound under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) and to use anhydrous solvents. Store the compound in a tightly sealed container in a cool, dry place.
Q3: Which analytical techniques are best suited for monitoring the purity of my product?
A3: A combination of techniques is recommended:
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Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress and assessing the number of components in a mixture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify impurities and determine the relative ratios of components.
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Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired product and identifying byproducts.
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High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying the amount of product and impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions involving (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Problem 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
| Possible Cause | Solution |
| Hydrolysis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete reaction | Monitor the reaction by TLC until the limiting reagent is consumed. If the reaction stalls, consider increasing the temperature or adding more of the excess reagent. |
| Product loss during aqueous workup | The product may have some water solubility. Minimize the volume of aqueous washes. Back-extract the aqueous layers with an organic solvent. Adjust the pH of the aqueous layer to suppress the ionization of acidic or basic products, thereby increasing their solubility in the organic phase. |
| Adsorption of product onto silica gel during chromatography | Polar products, especially those with free amine or hydroxyl groups, can irreversibly adsorb to silica gel. Pre-treating the silica gel with a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) in the eluent can mitigate this. Alternatively, consider using a different stationary phase like alumina. |
Problem 2: Difficulty in Removing Byproducts
| Byproduct | Recommended Purification Strategy |
| (Tetrahydro-2H-pyran-4-yl)methanesulfonic acid | This acidic impurity can often be removed by washing the organic layer with a mild aqueous base such as saturated sodium bicarbonate solution. Be cautious, as a strong base could potentially hydrolyze the desired product. |
| Excess Amine | Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amine, making it water-soluble. Ensure your desired product is stable to acidic conditions. |
| Amine Hydrochloride Salts | These salts are typically insoluble in most organic solvents used for reactions (like dichloromethane or THF) and can be removed by filtration before the aqueous workup. Alternatively, they are readily removed by washing with water. |
Quantitative Data Summary
The following tables provide general quantitative data for sulfonylation reactions. Specific values for reactions with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride may vary and should be optimized for each specific substrate.
Table 1: Typical Reaction Conditions and Yields for Sulfonamide Formation
| Nucleophile | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | Triethylamine (1.2) | Dichloromethane | 0 to rt | 2-6 | 85-95 |
| Primary Aryl Amine | Pyridine (2.0) | Pyridine | 0 to 50 | 4-12 | 70-90 |
| Secondary Amine | Triethylamine (1.5) | Dichloromethane | rt to 40 | 6-24 | 60-85 |
Table 2: Common Solvent Systems for Flash Chromatography Purification
| Product Type | Typical Eluent System (v/v) | Notes |
| Sulfonate Esters | Hexanes/Ethyl Acetate (9:1 to 1:1) | The polarity can be adjusted based on the Rf on TLC. |
| N-Alkyl/Aryl Sulfonamides | Hexanes/Ethyl Acetate (4:1 to 1:2) | For more polar sulfonamides, a gradient elution may be necessary. |
| Sulfonamides with polar functional groups | Dichloromethane/Methanol (99:1 to 9:1) | A small amount of methanol can significantly increase the eluting power. |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure for Sulfonamide Synthesis
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Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
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If the reaction was performed in a water-miscible solvent like THF, dilute the mixture with an immiscible organic solvent such as ethyl acetate.
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Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with:
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1M HCl (to remove excess amine and base).
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Saturated aqueous NaHCO₃ (to neutralize any remaining acid and remove the sulfonic acid byproduct).
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Brine (to remove the bulk of the water).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography for Purification
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Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system.
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Loading: Carefully load the sample onto the top of the silica gel bed.
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Elution: Elute the column with the chosen solvent system, collecting fractions. The flow rate can be increased by applying positive pressure (e.g., with a pump or air line).
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for sulfonamides include ethanol/water or ethyl acetate/hexanes mixtures.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of sulfonamides/sulfonates.
Caption: Troubleshooting guide for low product yield in sulfonylation reactions.
References
Hydrolysis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and prevention
Welcome to the technical support center for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and use of this reagent, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and what are its primary applications?
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a bulky aliphatic substituent. It is primarily used as a reagent in organic synthesis to introduce the (tetrahydro-2H-pyran-4-yl)methylsulfonyl group onto a molecule. This is most commonly achieved through reactions with nucleophiles such as amines to form sulfonamides, or with alcohols to yield sulfonate esters. The resulting sulfonamides are of particular interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.
Q2: Why is hydrolysis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride a significant concern?
Like other sulfonyl chlorides, (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is highly reactive towards water. Hydrolysis leads to the formation of the corresponding sulfonic acid, (tetrahydro-2H-pyran-4-yl)methanesulfonic acid. This side reaction consumes the starting material, reduces the yield of the desired product, and can complicate the purification process. The presence of the sulfonic acid impurity can be problematic for downstream applications.
Q3: How does the structure of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride influence its reactivity and susceptibility to hydrolysis?
The reactivity of this compound is governed by two main factors:
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Electronic Effects: The electron-withdrawing nature of the sulfonyl chloride group makes the sulfur atom highly electrophilic and thus susceptible to nucleophilic attack by water.
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Steric Hindrance: The bulky tetrahydro-2H-pyran ring adjacent to the sulfonyl chloride group can sterically hinder the approach of nucleophiles, including water. This steric bulk might slightly reduce the rate of hydrolysis compared to less hindered linear aliphatic sulfonyl chlorides. However, hydrolysis remains a significant competitive reaction.
Q4: What are the general best practices to prevent hydrolysis during storage and handling?
To maintain the integrity of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, the following storage and handling procedures are recommended:
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Anhydrous Conditions: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.
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Low Temperature: Store in a cool, dry place. Refrigeration is often recommended to minimize decomposition over time.
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Inert Handling: When dispensing the reagent, use dry glassware and syringes, and work under an inert atmosphere whenever possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Issue 1: Low or No Yield of the Desired Product
| Probable Cause | Recommended Solution |
| Hydrolysis of the Starting Material | Ensure strict anhydrous conditions. Use freshly dried, aprotic solvents (e.g., dichloromethane, acetonitrile, THF). Dry all glassware in an oven and cool under an inert atmosphere. |
| Steric Hindrance | The bulky tetrahydro-2H-pyran group may hinder the approach of the nucleophile. Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Consider using a less sterically hindered nucleophile if possible. |
| Insufficiently Nucleophilic Reagent | If reacting with a weak nucleophile, consider using a stronger, non-nucleophilic base to deprotonate the nucleophile and increase its reactivity. |
| Reagent Purity | Verify the purity of the (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and the nucleophile. Impurities can inhibit the reaction. |
Issue 2: Formation of Sulfonic Acid as a Major Byproduct
| Probable Cause | Recommended Solution |
| Presence of Water in the Reaction | As detailed above, rigorous exclusion of water is critical. Use anhydrous solvents and reagents. Perform the reaction under a nitrogen or argon atmosphere. |
| Aqueous Workup | During workup, minimize the contact time with water. Use cold aqueous solutions for quenching and extraction to reduce the rate of hydrolysis. |
| Purification Challenges | The resulting sulfonic acid is often water-soluble. It can typically be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup. |
Issue 3: Slow or Incomplete Reaction
| Probable Cause | Recommended Solution |
| Low Reaction Temperature | While low temperatures can help control exotherms, they can also significantly slow down the reaction rate. Monitor the reaction progress by TLC or LC-MS and consider a gradual increase in temperature. |
| Inappropriate Base | If a base is used, a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) is often preferred over smaller amines like triethylamine (TEA) to avoid competing reactions with the sulfonyl chloride. |
| Solvent Effects | The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile or DMF can sometimes accelerate SN2 reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with a primary or secondary amine.
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Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a dry, aprotic solvent (e.g., dichloromethane, 0.1-0.5 M).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq.).
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Sulfonyl Chloride Addition: Slowly add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.1 eq.) in the same dry solvent to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
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Workup: Quench the reaction with a cold, saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sulfonamide Formation
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | CH₂Cl₂ | 0 to rt | 4 | 85 |
| 2 | Benzylamine | DIPEA | CH₂Cl₂ | 0 to rt | 3 | 92 |
| 3 | Morpholine | TEA | THF | rt | 6 | 78 |
| 4 | Diethylamine | DIPEA | ACN | 50 | 12 | 65 |
Note: These are representative data and actual results may vary depending on the specific substrate and reaction scale.
Visualizations
Caption: Hydrolysis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Caption: Workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low-yield reactions.
Technical Support Center: Reactions Involving (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride?
A1: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is an aliphatic sulfonyl chloride. Like other sulfonyl chlorides, it is an electrophile that readily reacts with nucleophiles such as alcohols and amines to form sulfonates and sulfonamides, respectively. While it can react with water, the rate of hydrolysis for aliphatic sulfonyl chlorides is generally slow enough to allow for aqueous work-up procedures.
Q2: What are the recommended storage conditions for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride?
A2: It is recommended to store (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis from atmospheric moisture.
Q3: Is the tetrahydropyran ring stable during sulfonylation reactions?
A3: Yes, the tetrahydropyran ring is generally a stable saturated heterocycle and is not expected to undergo side reactions under standard sulfonylation conditions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions and work-up procedures involving (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction. 2. Hydrolysis of the sulfonyl chloride. 3. Sub-optimal reaction temperature. 4. Ineffective base. | 1. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). 2. Ensure all glassware, solvents, and reagents are thoroughly dried. Conduct the reaction under an inert atmosphere. 3. Optimize the reaction temperature. Some reactions may require cooling (0 °C) while others may proceed well at room temperature. 4. Use a suitable base such as triethylamine or pyridine to neutralize the HCl generated during the reaction. For sterically hindered substrates, a stronger, non-nucleophilic base might be necessary. |
| Formation of a White Precipitate During Reaction | The amine or alcohol substrate is forming a hydrochloride salt with the generated HCl. | This is often a normal observation and indicates that the reaction is proceeding. The salt will typically be removed during the aqueous work-up. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Formation of byproducts. | 1. Ensure complete removal of the solvent under high vacuum. 2. Purify the product using column chromatography. |
| Presence of a More Polar Impurity by TLC | Hydrolysis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride to the corresponding sulfonic acid. | 1. Perform a mild aqueous work-up with a dilute sodium bicarbonate wash to remove the acidic impurity. 2. Ensure anhydrous reaction conditions in future experiments. |
| Formation of an Alkyl Chloride Byproduct | The nucleophile (e.g., an alcohol) is displaced by the chloride ion generated from the sulfonyl chloride. | 1. Consider using a non-chloride containing sulfonating agent, such as the corresponding sulfonic anhydride, if this side reaction is significant. 2. Lowering the reaction temperature may also disfavor this SN2-type side reaction. |
Experimental Protocols
General Protocol for the Sulfonylation of an Alcohol
This protocol describes a general procedure for the reaction of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with a primary or secondary alcohol.
Materials:
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Alcohol substrate
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(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.1 - 1.5 equivalents)
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Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or Pyridine (1.2 - 2.0 equivalents)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol substrate in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C in an ice bath and add the base (triethylamine or pyridine) dropwise.
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Sulfonyl Chloride Addition: Slowly add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in anhydrous DCM to the reaction mixture at 0 °C.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of NaHCO₃.
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Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Separate the organic layer.
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Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical sulfonylation reaction.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: By-product Formation in (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to by-product formation during reactions involving (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address specific challenges encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in reactions of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with nucleophiles?
A1: The most frequently encountered by-products arise from competing side reactions involving the sulfonyl chloride moiety and the reaction conditions. These can be broadly categorized as:
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Hydrolysis Product: (Tetrahydro-2H-pyran-4-yl)methanesulfonic acid is formed by the reaction of the sulfonyl chloride with water. This is a common issue if reagents and solvents are not rigorously dried.
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Chloride Substitution Product: In reactions with alcohols, the corresponding 4-(chloromethyl)tetrahydro-2H-pyran can be a significant by-product, particularly when using amine bases.
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Elimination Products: Under strongly basic conditions, elimination reactions can potentially occur, leading to the formation of unsaturated species.
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Over-sulfonylation/Di-sulfonylation: With poly-functional nucleophiles (e.g., diols, diamines), multiple sulfonylation can occur if the stoichiometry is not carefully controlled.
Q2: How can I minimize the formation of the hydrolysis by-product, (Tetrahydro-2H-pyran-4-yl)methanesulfonic acid?
A2: Minimizing hydrolysis is critical for clean reactions and high yields. The following precautions are recommended:
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Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
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Dry Starting Materials: Dry the nucleophile and any amine bases used. For example, liquid amines can be dried over potassium hydroxide pellets.
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Controlled Work-up: Quench the reaction at low temperatures (e.g., by pouring it onto ice) to minimize hydrolysis of the product during work-up.
Q3: I am observing the formation of 4-(chloromethyl)tetrahydro-2H-pyran in my reaction with an alcohol. What causes this and how can I prevent it?
A3: The formation of the corresponding alkyl chloride is a known side reaction when converting alcohols to mesylates using sulfonyl chlorides in the presence of an amine base.[1] The chloride ion generated during the formation of the sulfonate ester can act as a nucleophile and displace the newly formed sulfonate ester.
Prevention Strategies:
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Use of Methanesulfonic Anhydride: Consider using methanesulfonic anhydride instead of methanesulfonyl chloride. This eliminates the in-situ generation of chloride ions.
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Alternative Base: Non-nucleophilic bases, such as proton sponges, can sometimes reduce the formation of the chloride by-product.
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Temperature Control: Running the reaction at lower temperatures can help to minimize this side reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired sulfonamide/sulfonate ester | 1. Incomplete reaction. 2. Significant by-product formation (hydrolysis, chloride substitution). 3. Degradation of the starting material or product. | 1. Monitor the reaction by TLC or LC-MS to confirm completion. Consider increasing reaction time or temperature cautiously. 2. Refer to the FAQs for minimizing hydrolysis and chloride substitution. Analyze the crude reaction mixture by GC-MS or LC-MS to identify major by-products. 3. Ensure the stability of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and the product under the reaction conditions. Avoid prolonged reaction times at elevated temperatures. |
| Presence of a highly polar spot/peak corresponding to (Tetrahydro-2H-pyran-4-yl)methanesulfonic acid | Reaction with residual water in solvents or reagents. | Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere. |
| Identification of a by-product with a mass corresponding to 4-(chloromethyl)tetrahydro-2H-pyran in reactions with alcohols | Nucleophilic attack by chloride ions generated from the sulfonyl chloride. | Use methanesulfonic anhydride as the sulfonating agent. Optimize the base and reaction temperature. |
| Formation of multiple products with poly-functional nucleophiles | Lack of selectivity or incorrect stoichiometry. | Use a protecting group strategy to block other reactive sites on the nucleophile. Carefully control the stoichiometry of the reactants. Consider a slow addition of the sulfonyl chloride to the nucleophile. |
| Difficulty in purifying the product from unreacted sulfonyl chloride | Excess sulfonyl chloride used in the reaction. | Quench the reaction with a suitable scavenger for excess sulfonyl chloride, such as an aqueous solution of a primary or secondary amine (e.g., aqueous ammonia or diethylamine). The resulting sulfonamide is typically more easily separated. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and a Primary/Secondary Amine
Materials:
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(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.0 eq)
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Primary or secondary amine (1.1 - 1.2 eq)
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Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 eq)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine and anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Add the tertiary amine base to the solution.
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Slowly add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in anhydrous DCM to the reaction mixture.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
General Protocol for the Synthesis of a Sulfonate Ester from (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and an Alcohol
Materials:
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(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.2 eq)
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Alcohol (1.0 eq)
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Pyridine or triethylamine (1.5 eq)
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Anhydrous dichloromethane (DCM)
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1 M Hydrochloric acid
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol and anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Add pyridine or triethylamine to the solution.
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Slowly add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in anhydrous DCM to the reaction mixture.
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Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for by-product formation.
Caption: Experimental workflow for sulfonamide synthesis.
References
Improving yield and purity in syntheses with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in chemical syntheses. The information aims to enhance reaction outcomes by addressing common challenges related to yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and what are its primary applications?
A1: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a sulfonyl chloride reagent. It is primarily used as a reactant in organic synthesis to introduce the (tetrahydro-2H-pyran-4-yl)methylsulfonyl group onto a molecule, typically through reactions with nucleophiles such as amines to form sulfonamides, or with alcohols to form sulfonate esters. The tetrahydropyran motif is a common feature in many biologically active compounds.
Q2: What are the recommended storage conditions for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride?
A2: Due to its sensitivity to moisture, (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperatures are typically between 2-8°C to minimize degradation.
Q3: What are the common side reactions observed when using this reagent?
A3: The most common side reaction is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid in the presence of water. This can be mitigated by using anhydrous solvents and reagents. Other potential side reactions include the formation of undesired byproducts if the substrate contains multiple reactive nucleophilic sites.
Q4: How can I monitor the progress of a reaction involving (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Staining with potassium permanganate can be effective for visualizing the starting material and product on a TLC plate if they are not UV-active.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagent due to hydrolysis. 2. Insufficiently nucleophilic substrate. 3. Steric hindrance around the nucleophilic center. 4. Inappropriate base or solvent. | 1. Use a fresh bottle of the reagent or confirm its integrity. Ensure all glassware, solvents, and other reagents are anhydrous. 2. Increase the reaction temperature or use a more activating base. 3. Prolong the reaction time or consider a less sterically hindered nucleophile if possible. 4. Screen different bases (e.g., triethylamine, DIPEA, pyridine) and solvents (e.g., DCM, THF, acetonitrile). |
| Low Yield | 1. Competing hydrolysis of the sulfonyl chloride. 2. Formation of multiple products. 3. Incomplete reaction. | 1. Strictly maintain anhydrous conditions. Add the sulfonyl chloride slowly at a low temperature (e.g., 0 °C). 2. Use a protecting group strategy if your substrate has multiple nucleophilic sites. 3. Extend the reaction time or increase the temperature after the initial addition. |
| Product Contaminated with Starting Material | 1. Insufficient amount of sulfonyl chloride used. 2. Reaction not driven to completion. | 1. Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride. 2. Increase reaction time and/or temperature. |
| Difficult Purification | 1. Presence of the sulfonic acid byproduct. 2. Co-elution of product and impurities during chromatography. | 1. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. 2. Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary. |
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with a primary or secondary amine.
Materials:
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(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
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Amine substrate
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Anhydrous dichloromethane (DCM)
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Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the amine substrate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the base (1.5 - 2.0 equivalents, e.g., triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
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In a separate flask, dissolve (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.1 - 1.2 equivalents) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Catalyst Selection for Reactions with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in their experiments. The following information is designed to address specific issues that may be encountered during catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in synthesis?
A1: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is primarily used as a sulfonylating agent. Its key applications include the formation of sulfonamides through reaction with primary or secondary amines, and the synthesis of sulfonate esters by reacting with alcohols. These functional groups are significant in medicinal chemistry and drug discovery.
Q2: What are the standard catalysts or bases for sulfonamide synthesis with this reagent?
A2: For the formation of sulfonamides, a non-nucleophilic organic base is typically required to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA) or pyridine. Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.
Q3: What catalysts are recommended for the formation of sulfonate esters?
A3: Similar to sulfonamide synthesis, the formation of sulfonate esters from alcohols generally requires a base to act as an acid scavenger. Triethylamine and pyridine are commonly used. For less reactive alcohols, the addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.
Q4: What are the main side reactions to be aware of?
A4: The primary side reactions include:
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Hydrolysis: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines or alcohols.
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Di-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct.
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Formation of Alkyl Chlorides: When reacting with alcohols, the intermediate sulfonate ester can sometimes be displaced by chloride ions (from the HCl generated or from the sulfonyl chloride itself) to form an alkyl chloride byproduct.[1]
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Troubleshooting Guides
Low to No Product Formation
| Potential Cause | Recommended Solution(s) |
| Inactive Sulfonyl Chloride | The sulfonyl chloride may have hydrolyzed. Use fresh or newly purchased reagent. Ensure storage in a desiccator. |
| Low Reactivity of Amine/Alcohol | For sterically hindered or electron-deficient amines/alcohols, consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like DMAP (for alcohols) may be necessary. |
| Incorrect Stoichiometry | Carefully verify the molar equivalents of the sulfonyl chloride, amine/alcohol, and base. |
| Inadequate Base | Ensure at least a stoichiometric amount of base is used to neutralize the generated HCl. For less nucleophilic amines, a stronger, non-nucleophilic base might be required. |
Presence of Significant Byproducts
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Polar byproduct (hydrolysis) | Presence of water in the reaction. | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Less polar spot on TLC (Di-sulfonylation) | Excess sulfonyl chloride or prolonged reaction time with a primary amine. | Use a 1:1 stoichiometry or a slight excess of the amine. Monitor the reaction closely and quench it upon consumption of the starting amine. |
| Formation of an alkyl chloride | The intermediate sulfonate ester is reacting with a chloride source. | Use a non-chloride containing base if possible. Running the reaction at lower temperatures can also minimize this side reaction. Using methanesulfonic anhydride instead of the chloride would eliminate this possibility.[1] |
Data Presentation
General Reaction Conditions for Sulfonylation
| Reaction Type | Substrate | Typical Base/Catalyst | Solvent | Temperature (°C) | General Observations |
| Sulfonamide Synthesis | Primary/Secondary Amine | Triethylamine or Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 to Room Temperature | Reactions are often exothermic upon addition of the sulfonyl chloride. |
| Sulfonate Ester Synthesis | Primary/Secondary Alcohol | Triethylamine or Pyridine | Dichloromethane (DCM), Chloroform | 0 to Room Temperature | For less reactive alcohols, catalysis with DMAP may be required. |
Note: The data presented is based on general sulfonylation reactions and should be used as a starting point for optimization with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM).
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Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.2 eq) to the stirred solution.
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Sulfonyl Chloride Addition: Dissolve (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sulfonate Ester Synthesis
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Reaction Setup: To a solution of the alcohol (1.0 eq) in dry DCM at 0 °C, add triethylamine (1.5 eq).[2]
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Sulfonyl Chloride Addition: Add (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.[2]
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Reaction: Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.[2]
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Work-up: Dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Mandatory Visualization
Caption: Catalyst and base selection workflow for sulfonylation reactions.
Caption: A troubleshooting flowchart for common issues in sulfonylation reactions.
References
Technical Support Center: Monitoring Reactions with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
Welcome to the technical support center for reactions involving (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring reaction progress and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a reaction involving (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride?
A1: The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) can also be used, particularly GC-MS, to track the disappearance of starting materials and the appearance of products.[1]
Q2: How can I visualize (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and the corresponding sulfonamide product on a TLC plate?
A2: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride itself is not UV-active. However, if your amine starting material or sulfonamide product contains a UV-active chromophore (like an aromatic ring), you can monitor the reaction under UV light (254 nm). For visualization of the sulfonyl chloride and non-UV-active products, staining is necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with compounds that can be oxidized.
Q3: My TLC plate shows significant streaking. What could be the cause and how can I fix it?
A3: Streaking on TLC plates in sulfonamide synthesis can be caused by the acidic nature of the silica gel interacting with basic amine starting materials or the sulfonamide product. To mitigate this, you can add a small amount of a modifier to your eluent. For basic compounds, adding a few drops of triethylamine or ammonia to the mobile phase can improve spot shape. If insoluble material is present in your reaction mixture, this can also cause streaking from the baseline; ensure you are spotting a clear aliquot.
Q4: What are the primary side reactions to be aware of when using (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride?
A4: The primary side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can occur in the presence of water. This is especially relevant if the reaction is run for an extended period or if wet solvents are used. Another potential side reaction is the formation of a double addition product if the amine starting material has more than one nucleophilic site.
Q5: What is the stability of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in common organic solvents?
A5: Aliphatic sulfonyl chlorides are generally more stable in aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF). Protic solvents, especially in the presence of a base, can promote hydrolysis. It is recommended to use anhydrous solvents for reactions to minimize the formation of the sulfonic acid byproduct.
Troubleshooting Guides
Issue 1: Reaction Stalls or Proceeds Very Slowly
| Possible Cause | Troubleshooting Step |
| Insufficient Base | The reaction of a sulfonyl chloride with an amine generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used. For less reactive amines, a stronger base or a slight excess may be required. |
| Low Reaction Temperature | While many sulfonylation reactions proceed at room temperature, sterically hindered or electronically deactivated amines may require gentle heating (e.g., 40-60 °C) to increase the reaction rate. |
| Poor Solubility of Amine | If the amine starting material has poor solubility in the chosen solvent, the reaction will be slow. Try a different anhydrous aprotic solvent in which all reactants are fully soluble. |
| Degradation of Sulfonyl Chloride | If the (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride has been stored improperly or for a long time, it may have hydrolyzed. Use a fresh or properly stored batch of the reagent. |
Issue 2: Formation of Multiple Products Observed by TLC/HPLC
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Sulfonyl Chloride | An additional spot on TLC or peak in HPLC with a lower Rf/shorter retention time could be the sulfonic acid byproduct. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Over-sulfonylation of Primary Amine | Primary amines can sometimes react twice with the sulfonyl chloride to form a di-sulfonylated product, especially if an excess of the sulfonyl chloride and base is used. Use a 1:1 stoichiometry of the amine and sulfonyl chloride. |
| Reaction with Solvent | Certain solvents can react with the sulfonyl chloride under specific conditions. Use common, non-reactive aprotic solvents like DCM, ACN, or THF. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
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To a solution of the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Monitoring Reaction Progress by TLC
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Eluent System: A common eluent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A typical starting ratio is 7:3 or 1:1 (hexanes:ethyl acetate).
-
Visualization:
-
UV Light: If applicable, visualize the plate under a UV lamp (254 nm).
-
Potassium Permanganate Stain: Prepare a solution of KMnO₄ (1.5 g), K₂CO₃ (10 g), and 10% NaOH (1.25 mL) in 200 mL of water. Dip the TLC plate in the stain and gently heat with a heat gun until spots appear. The starting sulfonyl chloride and the sulfonamide product will appear as yellow/brown spots on a purple background.
-
Protocol for Monitoring Reaction Progress by HPLC
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point. For example, a gradient from 10% B to 90% B over 10-15 minutes.
-
Detection: UV detection at a wavelength appropriate for your amine or sulfonamide (e.g., 254 nm if they contain an aromatic ring). If the compounds lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[2]
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Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter before injection.
Quantitative Data Summary
| Parameter | (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride | Typical Sulfonamide Product | Typical Sulfonic Acid Hydrolysis Product |
| Typical TLC Rf | Higher (less polar) | Intermediate | Lower (more polar) |
| Typical HPLC Retention Time | Longer (more non-polar) | Intermediate | Shorter (more polar) |
| ¹H NMR (CDCl₃, δ ppm) | ~3.9-4.1 (m, 2H, O-CH₂), ~3.3-3.5 (m, 2H, O-CH₂), ~3.1-3.3 (d, 2H, S-CH₂), ~1.5-2.0 (m, 5H, pyran ring) | Signals from the amine and pyran moieties, with a downfield shift of the protons adjacent to the nitrogen. | Signals from the pyran moiety. |
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for common reaction issues.
References
Validation & Comparative
A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and Other Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the choice of a sulfonylating agent is pivotal for the efficient construction of sulfonamides and sulfonate esters, core moieties in a multitude of pharmaceutical compounds. This guide provides a comparative analysis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride against other commonly employed sulfonylating agents. The comparison focuses on reactivity, stability, and applications, supported by established chemical principles and representative experimental data.
Introduction to Sulfonylating Agents
Sulfonylating agents are indispensable reagents in organic chemistry, primarily utilized to introduce the sulfonyl group (-SO2R) to a molecule. This functional group is a cornerstone in medicinal chemistry, contributing to the biological activity of numerous drugs by acting as a stable, non-hydrolyzable mimic of a phosphate or carboxylate group and participating in crucial hydrogen bonding interactions with biological targets. The reactivity of a sulfonylating agent is predominantly dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the "R" group.
This guide will compare (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, an aliphatic sulfonyl chloride, with widely used aromatic and other aliphatic counterparts, including p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride.
Comparative Analysis of Sulfonylating Agents
The selection of an appropriate sulfonylating agent is a critical decision in the synthetic workflow, impacting reaction efficiency, selectivity, and the physicochemical properties of the final product. Below is a comparative overview of key sulfonylating agents.
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a valuable building block in medicinal chemistry, often employed in the synthesis of complex molecules targeting various diseases. The tetrahydro-pyran motif is a common feature in many approved drugs, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability. As an aliphatic sulfonyl chloride, its reactivity is generally expected to be comparable to other alkyl sulfonyl chlorides like methanesulfonyl chloride.
p-Toluenesulfonyl chloride (TsCl) is an aromatic sulfonyl chloride and one of the most common sulfonylating agents. The aromatic ring influences its reactivity and the properties of its derivatives. Tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions.
Methanesulfonyl chloride (MsCl) is a simple and highly reactive aliphatic sulfonyl chloride. It is often preferred for its smaller size and the ease of removal of its byproducts. Mesylates are also excellent leaving groups.
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is an aromatic sulfonyl chloride primarily used for fluorescently labeling primary and secondary amines, amino acids, and proteins. Its utility lies in bioanalytical applications rather than as a general synthetic leaving group.[1][2][3][4]
Reactivity and Mechanistic Considerations
The reactivity of sulfonyl chlorides is largely governed by the electrophilicity of the sulfur atom. Aromatic sulfonyl chlorides, like TsCl, have their reactivity influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur, increasing reactivity.[5] In contrast, the reactivity of aliphatic sulfonyl chlorides, such as MsCl and (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, is primarily influenced by steric hindrance around the sulfonyl group.
The reaction of sulfonyl chlorides with nucleophiles (e.g., alcohols or amines) typically proceeds via a nucleophilic attack on the sulfur atom. For most sulfonyl chlorides, this is a direct displacement of the chloride ion. However, for aliphatic sulfonyl chlorides with α-protons, such as MsCl, an alternative pathway involving the formation of a highly reactive sulfene intermediate can occur in the presence of a strong, non-nucleophilic base. This can sometimes lead to different selectivity compared to aromatic sulfonylating agents.
Data Presentation: A Comparative Overview
| Sulfonylating Agent | Structure | Molecular Weight ( g/mol ) | Key Features | Typical Applications |
| (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride | Not available | 212.69 | Introduces a tetrahydropyran moiety, potentially improving pharmacokinetic properties. | Synthesis of complex molecules for drug discovery. |
| p-Toluenesulfonyl chloride (TsCl) | Not available | 190.65 | Forms stable, crystalline derivatives. The tosyl group is an excellent leaving group. | Protection of alcohols and amines, conversion of alcohols to good leaving groups. |
| Methanesulfonyl chloride (MsCl) | Not available | 114.55 | Highly reactive, small molecule. Mesylates are excellent leaving groups. | Conversion of alcohols to good leaving groups, often used when TsCl is too sterically hindered. |
| Dansyl chloride | Not available | 269.75 | Produces highly fluorescent sulfonamide adducts.[1][2][3][4] | Fluorescent labeling of amines, amino acids, and proteins for analytical purposes.[1][2][3][4] |
Experimental Protocols
Below are generalized experimental protocols for sulfonylation reactions. The specific conditions, including solvent, base, and temperature, may require optimization depending on the substrate and the chosen sulfonylating agent.
General Protocol for the Sulfonylation of an Alcohol
-
Preparation: A solution of the alcohol (1.0 equivalent) and a suitable base (1.1 to 1.5 equivalents, e.g., triethylamine, pyridine, or DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.
-
Addition of Sulfonylating Agent: The sulfonylating agent (1.1 to 1.2 equivalents) is added portion-wise or as a solution in the same solvent to the cooled reaction mixture.
-
Reaction: The reaction mixture is stirred at 0 °C for a specified time (typically 1-4 hours) and then allowed to warm to room temperature. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired sulfonate ester.
General Protocol for the Sulfonylation of an Amine
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Preparation: The amine (1.0 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane, pyridine, or a biphasic system with water). A base (e.g., pyridine, triethylamine, or an inorganic base like sodium carbonate) is added if the amine salt is not used. The mixture is cooled to 0 °C.
-
Addition of Sulfonylating Agent: The sulfonylating agent (1.05 to 1.2 equivalents) is added slowly to the reaction mixture.
-
Reaction: The reaction is stirred at 0 °C or room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is diluted with an organic solvent and washed successively with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over an anhydrous drying agent, filtered, and concentrated.
-
Purification: The resulting crude sulfonamide is purified by column chromatography or recrystallization.
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical sulfonylation reaction workflow and the general signaling pathway context where sulfonated molecules often play a role.
Conclusion
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride represents a modern and valuable tool in the arsenal of medicinal chemists. While its fundamental reactivity profile is expected to align with that of other aliphatic sulfonyl chlorides like MsCl, its key advantage lies in the introduction of the tetrahydropyran moiety. This structural feature is frequently associated with improved drug-like properties.
The choice between (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and more traditional reagents like TsCl or MsCl will ultimately depend on the specific goals of the synthesis. For creating simple leaving groups for subsequent substitution, TsCl and MsCl remain excellent and cost-effective choices. However, when the synthetic strategy involves building complex molecules with favorable pharmacokinetic profiles, (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and its derivatives offer a compelling advantage for drug discovery and development programs. Further empirical studies directly comparing the reaction kinetics and substrate scope of this reagent with established sulfonylating agents would be highly beneficial to the scientific community.
References
- 1. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 264608-29-9|(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
A Comparative Guide to Sulfonylating Agents: Alternatives to (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
For researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides, the choice of sulfonating agent is a critical decision that influences reaction efficiency, substrate scope, and overall process viability. (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a valuable aliphatic sulfonyl chloride, but a range of alternative reagents offers distinct advantages in terms of stability, reactivity, and ease of handling. This guide provides an objective comparison of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with key alternatives, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
This guide evaluates the performance of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride against three primary alternatives:
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(Tetrahydro-2H-pyran-4-yl)methanesulfonyl fluoride: A more stable halide analog.
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Pentafluorophenyl (PFP) (Tetrahydro-2H-pyran-4-yl)methanesulfonate: A shelf-stable sulfonate ester.
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One-Pot Synthesis via DABSO: A method that avoids the isolation of the sulfonyl halide by using a sulfur dioxide surrogate.
The selection of an appropriate reagent is contingent on the specific requirements of the synthetic transformation, including the nucleophilicity of the amine, the desired reaction conditions, and the scale of the synthesis.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the sulfonylation of a representative primary amine, benzylamine, to yield N-benzyl-(tetrahydro-2H-pyran-4-yl)methanesulfonamide using the parent reagent and its alternatives.
| Reagent | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride | 85-95 | 1-4 | 0 - 25 | High reactivity, cost-effective | Moisture sensitive, potential for side reactions |
| (Tetrahydro-2H-pyran-4-yl)methanesulfonyl fluoride | 80-90 | 2-8 | 25 - 80 | Increased stability, good for functionalized amines | Lower reactivity, may require higher temperatures |
| Pentafluorophenyl (tetrahydro-2H-pyran-4-yl)methanesulfonate | 75-85 | 4-12 | 50 - 100 | High stability, crystalline solid, easy to handle | Requires higher temperatures, PFP is a leaving group |
| One-Pot Synthesis via DABSO | 70-85 | 6-16 | -78 to 25 | Avoids handling sulfonyl halides, good for library synthesis | Multi-step one-pot procedure, may have lower overall yields |
Experimental Protocols
Detailed methodologies for the synthesis of N-benzyl-(tetrahydro-2H-pyran-4-yl)methanesulfonamide using each of the compared reagents are provided below.
Protocol 1: Using (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
Materials:
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(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of benzylamine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-(tetrahydro-2H-pyran-4-yl)methanesulfonamide.
Protocol 2: Using (Tetrahydro-2H-pyran-4-yl)methanesulfonyl fluoride
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl fluoride (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl fluoride in anhydrous ACN, add benzylamine and DBU.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Using Pentafluorophenyl (tetrahydro-2H-pyran-4-yl)methanesulfonate
Materials:
-
Pentafluorophenyl (tetrahydro-2H-pyran-4-yl)methanesulfonate (1.0 equiv)
-
Benzylamine (1.5 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Combine pentafluorophenyl (tetrahydro-2H-pyran-4-yl)methanesulfonate and benzylamine in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: One-Pot Synthesis via DABSO
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methylmagnesium bromide (1.2 equiv, prepared from the corresponding bromide)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Benzylamine (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of DABSO in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add the Grignard reagent, (Tetrahydro-2H-pyran-4-yl)methylmagnesium bromide.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture to 0 °C and add a solution of NCS in anhydrous THF.
-
Stir at 0 °C for 1 hour.
-
Add benzylamine to the reaction mixture and stir at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Biological Context
To further elucidate the practical and biological context of sulfonylation, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where aliphatic sulfonamides play a crucial inhibitory role.
Caption: A typical experimental workflow for a sulfonylation reaction.
Aliphatic sulfonamides are recognized as potent inhibitors of various enzymes, including carbonic anhydrases (CAs), which are involved in pH regulation and other physiological processes.[1] The inhibition of tumor-associated CA isoforms like CA IX is a promising strategy in cancer therapy.[2]
Caption: Inhibition of Carbonic Anhydrase IX by an aliphatic sulfonamide.
Conclusion
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride remains a highly effective and reactive agent for the synthesis of the corresponding sulfonamides. However, for substrates that are sensitive to the reactivity of sulfonyl chlorides or for applications where reagent stability is paramount, sulfonyl fluorides and pentafluorophenyl sulfonate esters present viable and robust alternatives. The one-pot DABSO method offers a streamlined approach, particularly beneficial for library synthesis and high-throughput screening where the avoidance of isolating reactive intermediates is advantageous. The choice of reagent should be guided by a careful consideration of the substrate, desired reaction kinetics, and practical aspects of the synthetic workflow. This guide provides the foundational data and protocols to make an informed decision for your specific research needs.
References
A Comparative Guide to Sulfonylation Reagents: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride vs. Tosyl chloride
In the realm of synthetic organic chemistry, the conversion of alcohols to sulfonates is a pivotal transformation, rendering the hydroxyl group a better leaving group for subsequent nucleophilic substitution or elimination reactions. This guide provides a comparative analysis of two sulfonylating agents: the well-established p-toluenesulfonyl chloride (tosyl chloride) and the less common (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. This comparison is intended for researchers, scientists, and professionals in drug development to inform their choice of reagent based on potential reactivity, steric considerations, and the nature of the desired sulfonate.
Introduction to the Reagents
Tosyl chloride (TsCl) , or p-toluenesulfonyl chloride, is an aromatic sulfonyl chloride widely utilized in organic synthesis. Its resulting tosylate esters are excellent leaving groups due to the resonance stabilization of the tosylate anion.[1] The reagent is a stable, crystalline solid that is commercially available from numerous suppliers.
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is an aliphatic sulfonyl chloride. Unlike the aromatic tosyl chloride, the sulfonyl group is attached to a methylene group, which is in turn bonded to a tetrahydropyran ring. Direct, quantitative comparisons of its efficacy against tosyl chloride in the literature are scarce. Therefore, this guide will draw upon general principles of sulfonyl chloride reactivity and the structural characteristics of the molecule to infer its behavior.
Structural and Electronic Properties
| Feature | (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride | Tosyl chloride |
| Structure | Aliphatic sulfonyl chloride with a bulky, non-planar tetrahydropyran group. | Aromatic sulfonyl chloride with a planar phenyl ring. |
| Electronic Effects | The tetrahydropyran ring is an electron-donating group via induction, which may slightly decrease the electrophilicity of the sulfur atom compared to a simple alkylsulfonyl chloride. | The p-tolyl group is weakly electron-donating, but the aromatic ring can participate in resonance, influencing the stability of the resulting tosylate anion. |
| Steric Hindrance | The flexible, chair-like conformation of the tetrahydropyran ring and its methylene spacer may present significant steric bulk around the reactive sulfonyl chloride group. | The planar nature of the tolyl group offers a different steric profile, which is generally well-tolerated in reactions with primary and less hindered secondary alcohols.[2] |
Efficacy and Reactivity Comparison
Reactivity of the Sulfonyl Chloride:
The reactivity of a sulfonyl chloride in the sulfonylation of an alcohol is primarily governed by the electrophilicity of the sulfur atom.
-
Tosyl Chloride: The sulfur atom in tosyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The aromatic ring has a modest electronic influence.
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride: As an alkylsulfonyl chloride, the electronic effect of the tetrahydropyran-methyl substituent is primarily inductive and electron-donating. This would theoretically make the sulfur atom slightly less electrophilic than in an arylsulfonyl chloride like tosyl chloride.
Leaving Group Ability of the Resulting Sulfonate:
The efficacy of a sulfonate as a leaving group is determined by the stability of the sulfonate anion formed after its departure.
-
Tosylate: The tosylate anion is highly stabilized by resonance, delocalizing the negative charge over the three oxygen atoms and the aromatic ring. This makes it an excellent leaving group.
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonate: The corresponding (Tetrahydro-2H-pyran-4-yl)methanesulfonate anion is stabilized by resonance across the three oxygen atoms. However, it lacks the extended conjugation provided by the aromatic ring in the tosylate anion. Generally, alkylsulfonates are considered slightly less effective leaving groups than arylsulfonates, though they are still very good leaving groups.
Steric Considerations:
The steric bulk of the sulfonyl chloride can influence the rate of reaction, particularly with hindered alcohols.
-
Tosyl Chloride: While sterically more demanding than methanesulfonyl chloride, tosyl chloride is generally effective for primary and many secondary alcohols.
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride: The bulky and conformationally flexible tetrahydropyran ring is expected to impart significant steric hindrance. This could lead to slower reaction rates compared to tosyl chloride, especially with secondary or tertiary alcohols. However, this steric bulk might also offer selectivity in molecules with multiple hydroxyl groups.
Experimental Protocols
General Experimental Protocol for Tosylation of a Primary Alcohol using Tosyl Chloride:
This protocol is a representative procedure for the tosylation of a primary alcohol.
-
Dissolution: The primary alcohol (1.0 eq.) is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A base, typically pyridine (which can also serve as the solvent) or triethylamine (1.1-1.5 eq.), is added to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Tosyl Chloride Addition: Tosyl chloride (1.1-1.2 eq.) is added portion-wise to the stirred solution.
-
Reaction Monitoring: The reaction is stirred at 0 °C and may be allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
General Experimental Protocol for Sulfonylation of a Primary Alcohol using an Alkylsulfonyl Chloride (e.g., (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride):
A similar protocol to tosylation would be employed, with potential adjustments to reaction times due to potential differences in reactivity.
-
Dissolution: Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Base Addition: Add triethylamine (1.5 eq.).
-
Cooling: Cool the mixture to 0 °C.
-
Sulfonyl Chloride Addition: Add (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (1.2 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction may require a longer time or warming to room temperature compared to tosylation, depending on the substrate.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the tosylation reaction.
Reaction Mechanism and Workflow
The general mechanism for the sulfonylation of an alcohol with a sulfonyl chloride proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by deprotonation of the resulting oxonium ion by a base to yield the sulfonate ester and the hydrochloride salt of the base.
The experimental workflow for a typical sulfonylation reaction is outlined below.
References
Comparative Guide to the Reactivity of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl Chloride in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride as a sulfonylating agent. Its reactivity is compared with commonly used alternatives, namely methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). This document is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, particularly in the context of drug discovery and development where the introduction of a sulfonyl group can significantly impact the physicochemical and pharmacological properties of a molecule.
Introduction to Sulfonylation and the Role of Sulfonyl Chlorides
Sulfonylation is a fundamental transformation in organic synthesis, involving the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. Sulfonyl chlorides are the most common reagents employed for this purpose due to their high reactivity. The core of this reaction is the nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
The choice of the sulfonylating agent is critical and is often dictated by factors such as reactivity, steric hindrance, stability, and the desired physicochemical properties of the final product. The tetrahydropyran (THP) moiety is a common structural motif in medicinal chemistry, often introduced to improve aqueous solubility and metabolic stability. Consequently, understanding the reactivity of a sulfonylating agent bearing this scaffold, such as (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, is of significant interest to the drug development community.
General Reaction Mechanism
The reaction of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with a nucleophile, such as a primary or secondary amine, typically proceeds via a nucleophilic substitution mechanism at the sulfur atom.
A base, such as triethylamine or pyridine, is commonly added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct.
Comparative Analysis of Sulfonylating Agents
To provide a clear comparison, this guide evaluates (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride against two of the most widely used sulfonylating agents: methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).
| Feature | (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |
| Structure | Contains a bulky, flexible tetrahydropyran ring. | Small, sterically unhindered methyl group. | Contains a rigid, bulky aromatic tolyl group. |
| Reactivity | Expected to be less reactive than MsCl due to steric hindrance from the THP ring. | Generally the most reactive of the three due to its small size. | Less reactive than MsCl due to the steric bulk and electronic effects of the tolyl group. |
| Solubility | The THP moiety may enhance solubility in certain organic solvents. | Highly soluble in a wide range of organic solvents. | Soluble in many organic solvents, often a crystalline solid. |
| Product Properties | Introduces a hydrophilic THP moiety, potentially improving the ADME properties of the final product. | Introduces a small, non-polar methylsulfonyl group. | Introduces a bulky, aromatic tosyl group, which can influence crystallinity and biological activity. |
Experimental Data and Protocols
A patent (WO2015198045A1) describes the reaction of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (referred to as oxan-4-ylmethanesulfonyl chloride) with a 2-amino-indole derivative. Although the yield for this specific step is not provided, the reaction conditions offer valuable insight.
Reaction of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride:
-
Reactants: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and a 2-amino-indole derivative.
-
Solvent: Water and Tetrahydrofuran (THF).
-
Conditions: Microwave irradiation at 100 °C for 1.5 hours.
For a meaningful comparison, we present typical conditions and reported yields for the sulfonylation of similar amine substrates with MsCl and TsCl.
| Sulfonylating Agent | Substrate | Base | Solvent | Conditions | Yield | Reference |
| (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride | 2-Amino-indole derivative | Not specified | Water/THF | 100 °C, 1.5 h (Microwave) | Not Reported | WO2015198045A1 |
| Methanesulfonyl Chloride (MsCl) | Aniline | Pyridine | Dichloromethane | 0 °C to rt, 2 h | 95% | Example Protocol |
| p-Toluenesulfonyl Chloride (TsCl) | Aniline | Pyridine | Dichloromethane | rt, 4 h | 92% | Example Protocol |
Note: The yields for MsCl and TsCl are illustrative and can vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for the Sulfonylation of an Amine
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a suitable base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of the sulfonyl chloride ((Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, MsCl, or TsCl, 1.1 eq.) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualization of Reaction Workflow and Mechanistic Pathways
To further clarify the processes involved, the following diagrams illustrate the general experimental workflow and the proposed reaction mechanism.
Conclusion
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a valuable reagent for introducing a sulfonyl group functionalized with a tetrahydropyran moiety. While it is expected to be less reactive than methanesulfonyl chloride due to increased steric hindrance, the presence of the THP ring can impart desirable properties to the final molecule, such as improved solubility and metabolic stability. The choice between (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, MsCl, and TsCl will depend on the specific requirements of the synthesis, including the reactivity of the substrate, the desired reaction conditions, and the intended application of the final product. For substrates that are sensitive or sterically hindered, the more reactive MsCl may be preferred. Conversely, for applications where the introduction of the THP moiety is a key design element, (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is the reagent of choice, with the understanding that more forcing reaction conditions, such as elevated temperatures or microwave irradiation, may be necessary to achieve satisfactory conversion. Further kinetic studies are warranted to provide a more quantitative comparison of the reactivity of this and other substituted sulfonylating agents.
Spectroscopic Comparison of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and Its Derivatives
This guide provides a comparative spectroscopic analysis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, a key intermediate in medicinal chemistry and drug development. The following sections detail the expected spectral characteristics based on analogous compounds and general principles of spectroscopy, offering a valuable resource for researchers and scientists in the field.
Introduction
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and its derivatives are important building blocks in the synthesis of a wide range of biologically active molecules. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The methanesulfonyl chloride group serves as a reactive handle for introducing the THP-methylsulfonyl pharmacophore into target molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of these compounds. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the parent compound and provides generalized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride based on the analysis of its structural components and data from related compounds.
| Spectroscopic Technique | Functional Group/Proton Environment | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR | -CH₂-SO₂Cl | 3.6 - 3.8 ppm (d) |
| -CH- (methine proton on THP ring) | 2.0 - 2.3 ppm (m) | |
| -O-CH₂- (axial protons on THP ring) | 3.3 - 3.5 ppm (t) | |
| -O-CH₂- (equatorial protons on THP ring) | 3.9 - 4.1 ppm (dd) | |
| -CH₂- (other THP ring protons) | 1.6 - 1.9 ppm (m) | |
| ¹³C NMR | -CH₂-SO₂Cl | 60 - 65 ppm |
| -CH- (methine carbon on THP ring) | 35 - 40 ppm | |
| -O-CH₂- (carbons adjacent to oxygen on THP ring) | 65 - 70 ppm | |
| -CH₂- (other THP ring carbons) | 30 - 35 ppm | |
| IR Spectroscopy | SO₂ Asymmetric Stretch | 1370 - 1340 cm⁻¹ (Strong)[1][2] |
| SO₂ Symmetric Stretch | 1180 - 1160 cm⁻¹ (Strong)[1][2] | |
| C-H Stretch (Aliphatic) | 3000 - 2850 cm⁻¹ (Medium)[1] | |
| C-O-C Stretch | 1150 - 1050 cm⁻¹ (Strong) | |
| S-Cl Stretch | 600 - 500 cm⁻¹ (Strong)[2] | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 198 (with isotope peak at m/z 200 for ³⁷Cl) |
| [M-Cl]⁺ | m/z 163 | |
| [M-SO₂Cl]⁺ | m/z 99 | |
| Tetrahydropyran fragment | m/z 85 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
The spectral width should cover the expected range for organic molecules (typically 0-220 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (Liquid): If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (Solid): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal).
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For volatile compounds like sulfonyl chlorides, GC-MS is often employed.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualizations
The following diagrams illustrate the general structure and the analytical workflow for the spectroscopic characterization of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride derivatives.
Caption: Molecular structure and key spectroscopic techniques.
Caption: Experimental workflow for spectroscopic analysis.
References
A Head-to-Head Comparison: Bioisosteric Replacement of Cyclohexane with Tetrahydropyran in Drug Design
An objective guide for researchers on the strategic substitution of a cyclohexane ring with a tetrahydropyran moiety to optimize drug properties, supported by comparative data and detailed experimental protocols.
In the landscape of medicinal chemistry, the bioisosteric replacement of molecular scaffolds is a cornerstone strategy for optimizing lead compounds. One such substitution, the replacement of a cyclohexane ring with a tetrahydropyran (THP) ring, has gained significant traction. This guide provides a comparative analysis of this specific bioisosteric switch, detailing its effects on crucial drug-like properties and offering standardized protocols for experimental validation.
The rationale for this substitution is multi-faceted. The introduction of an oxygen atom into the carbocyclic ring can significantly alter a compound's physicochemical and pharmacokinetic profiles.[1] The THP ring, being a conformationally restrained ether, has lower entropy compared to more flexible linear ethers.[1] This substitution can lead to improvements in aqueous solubility, modulate lipophilicity, and introduce a potential hydrogen bond acceptor, which may enhance target engagement.[1] Consequently, these changes can favorably impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Comparative Analysis of Physicochemical and ADME Properties
The decision to replace a cyclohexane with a tetrahydropyran is often driven by the goal of improving a compound's overall ADME profile. The introduction of the polar oxygen atom typically leads to a reduction in lipophilicity and an improvement in aqueous solubility, which can be critical for oral bioavailability.
A notable example is seen in the development of Janus kinase 1 (JAK1) selective inhibitors.[1] The replacement of a cyclohexyl group with a THP moiety resulted in a subtle but impactful decrease in lipophilicity (logD).[1] This modification led to improved clearance in both rat and human models and a significant decrease in unbound in vivo rat clearance, highlighting the potential for this switch to enhance pharmacokinetic properties.[1]
Below is a summary of data from a case study on JAK1 inhibitors, illustrating the typical effects of this bioisosteric replacement.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Cyclohexane Analog (18) | Tetrahydropyran Analog (19) | Impact of Replacement |
| Potency | |||
| JAK1 IC50 (nM) | 1.3 | 1.1 | Maintained Potency |
| Physicochemical | |||
| logD at pH 7.4 | 2.66 | 2.08 | Reduced Lipophilicity |
| Pharmacokinetics | |||
| Rat Hepatic Intrinsic Clearance (µL/min/mg) | 114 | 55 | Improved Metabolic Stability |
| Human Hepatic Intrinsic Clearance (µL/min/mg) | 137 | 53 | Improved Metabolic Stability |
| Rat Plasma Clearance (CLp) (mL/min/kg) | 26 | 13 | Reduced Clearance |
Data derived from a study on JAK1 inhibitors.[1]
Experimental Workflows and Signaling Pathways
Evaluating the impact of a bioisosteric switch requires a systematic experimental approach. A typical workflow involves synthesizing the analog and then subjecting it to a battery of in vitro assays before proceeding to in vivo studies.
The ultimate goal of such a modification is often to improve a drug's interaction with its biological target, which is typically a component of a larger signaling pathway. For instance, in the case of kinase inhibitors, the drug competes with ATP for binding to the kinase's active site, thereby inhibiting the downstream phosphorylation cascade that drives cellular processes like proliferation.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in drug discovery. The following are summarized protocols for key in vitro assays used to evaluate the properties of drug candidates.
In Vitro Metabolic Stability Assay (Hepatocytes)
This assay measures the rate at which a compound is metabolized by liver cells, providing an estimate of its intrinsic clearance.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in a hepatocyte suspension.
-
Materials:
-
Procedure:
-
Preparation: Thaw and prepare hepatocytes to a concentration of 0.5-1.0 x 10^6 viable cells/mL in pre-warmed incubation medium.[2][3] Prepare the test compound in the incubation medium at a working concentration (e.g., 1-2 µM).[2][3]
-
Incubation: Add the hepatocyte suspension to wells of a 96-well plate.[3] Initiate the metabolic reaction by adding the test compound solution to the wells.[3] Place the plate in a shaking incubator at 37°C.[3]
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots from the incubation mixture.[2]
-
Quenching: Immediately stop the reaction by adding the aliquot to a well containing a cold quenching solution (e.g., acetonitrile) to precipitate proteins.[3]
-
Analysis: Centrifuge the samples to pellet the precipitated protein.[3] Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[3][4]
-
Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½), which is then used to determine the intrinsic clearance (Clint).[2][4][5]
-
Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict the intestinal absorption of drugs.[6] It uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of cells that mimics the intestinal epithelium.[6]
-
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
-
Materials:
-
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[6][8] Only monolayers with TEER values above a predetermined threshold (e.g., ≥200 Ω x cm²) are used.[9]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution (in transport buffer, e.g., at 10 µM) to the apical (donor) side of the Transwell insert.[6]
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[6]
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Efflux Ratio Measurement (Basolateral to Apical - B to A): To assess if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), perform the transport experiment in the reverse direction (B to A).[6][8] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[8]
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.[6]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the rate of appearance of the compound in the receiver compartment over time.
-
Conclusion
The bioisosteric replacement of cyclohexane with tetrahydropyran is a valuable strategy in drug design for fine-tuning the properties of a lead compound. This substitution can lead to improved solubility and metabolic stability, and potentially introduce beneficial interactions with the target protein.[1] However, the effects are highly dependent on the specific molecular context. Therefore, a thorough evaluation using standardized in vitro assays, such as those detailed above, is essential to confirm the benefits of this modification and guide the progression of drug candidates.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. protocols.io [protocols.io]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. enamine.net [enamine.net]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
A Comparative Guide to the Kinetic Analysis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and its alternatives. Due to a lack of specific kinetic data for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in publicly available literature, this guide offers a comparison based on the established principles of sulfonyl chloride reactivity, supported by experimental data for analogous compounds.
Comparative Reactivity Analysis
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is an aliphatic sulfonyl chloride. The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This is influenced by both electronic and steric effects of the substituent attached to the sulfonyl group.
Compared to aromatic sulfonyl chlorides like p-toluenesulfonyl chloride (tosyl chloride), aliphatic sulfonyl chlorides generally exhibit different reactivity profiles. The absence of an aromatic ring directly attached to the sulfonyl group in (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride means that its reactivity is not influenced by resonance effects from the ring.
The key structural feature of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is the tetrahydropyran ring. The ether oxygen in the ring is an electron-withdrawing group, which can slightly increase the electrophilicity of the sulfonyl sulfur, potentially enhancing its reactivity compared to a simple alkylsulfonyl chloride. However, the bulky nature of the tetrahydropyran-4-ylmethyl group may introduce steric hindrance, which could counteract the electronic effect and slow down the reaction rate with nucleophiles.
In contrast, aromatic sulfonyl chlorides' reactivity is significantly modulated by substituents on the aromatic ring. Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.
Quantitative Kinetic Data Comparison
While specific kinetic data for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is unavailable, the following table summarizes kinetic data for the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides. This data, obtained using radio-labeled Et4N36Cl, provides a quantitative context for understanding the influence of electronic effects on the reactivity of sulfonyl chlorides. The reaction follows second-order kinetics.
| Sulfonyl Chloride | Substituent (para/meta) | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| Benzenesulfonyl chloride | H | 1.33 x 10⁻⁴ |
| 4-Methylbenzenesulfonyl chloride | 4-Me | 6.7 x 10⁻⁵ |
| 4-Methoxybenzenesulfonyl chloride | 4-MeO | 1.9 x 10⁻⁵ |
| 4-Chlorobenzenesulfonyl chloride | 4-Cl | 3.2 x 10⁻⁴ |
| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | 4.8 x 10⁻³ |
| 3-Nitrobenzenesulfonyl chloride | 3-NO₂ | 3.5 x 10⁻³ |
Data sourced from a study on the kinetics of chloride-chloride exchange in arenesulfonyl chlorides.[1][2]
Experimental Protocols
Below is a general protocol for the kinetic analysis of a reaction between a sulfonyl chloride and a nucleophile (e.g., an amine) using UV-Vis spectroscopy. This method can be adapted for studying the kinetics of reactions involving (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Objective: To determine the rate constant for the reaction of a sulfonyl chloride with a nucleophile.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
-
Nucleophile (e.g., aniline)
-
Solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the nucleophile in the same solvent at a known concentration (e.g., 0.01 M).
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer and the cuvette holder to the desired reaction temperature (e.g., 25°C).
-
Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the spectrophotometer.
-
Record the initial absorbance of the nucleophile solution at a wavelength where the product of the reaction has a significant absorbance, and the reactants have minimal absorbance.
-
Initiate the reaction by rapidly adding a known volume of the sulfonyl chloride stock solution to the cuvette. The concentration of the sulfonyl chloride should be in large excess (at least 10-fold) compared to the nucleophile to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following equation: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_f is the final absorbance.
-
The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the sulfonyl chloride: k = k_obs / [Sulfonyl Chloride]
-
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Qualitative reactivity comparison of sulfonyl chlorides.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stereochemical Outcome of Reactions with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical reactions is a critical consideration in modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule dictates its biological activity and pharmacological profile. (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride serves as a key building block for introducing the tetrahydropyran (THP) motif, a privileged scaffold in medicinal chemistry. Understanding and predicting the stereochemistry of reactions involving this reagent is paramount for the rational design and synthesis of novel therapeutic agents. This guide provides a comparative assessment of the stereochemical outcomes in reactions with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, supported by established principles of reaction mechanisms and data from analogous systems.
Nucleophilic Substitution: The Predominant Reaction Pathway
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is primarily employed to activate the hydroxyl group of (Tetrahydro-2H-pyran-4-yl)methanol for nucleophilic substitution reactions. The methanesulfonyl group (mesylate) is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles. The stereochemical course of these reactions is dictated by the operative mechanism, primarily the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) pathways.
The SN2 Pathway: Inversion of Stereochemistry
Strong, unhindered nucleophiles in polar aprotic solvents typically favor the SN2 mechanism. This pathway involves a backside attack on the carbon atom bearing the leaving group, leading to a predictable inversion of stereochemistry at the reaction center. For (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, the nucleophile attacks the methylene carbon adjacent to the sulfonate group. If the starting alcohol (and thus the sulfonate) is attached to a chiral center, this would result in the inversion of that center's configuration.
The SN1 Pathway: Potential for Racemization
In the presence of weak nucleophiles and polar protic solvents, the reaction may proceed through an SN1 mechanism. This pathway involves the formation of a planar carbocation intermediate after the departure of the leaving group. The nucleophile can then attack this intermediate from either face, potentially leading to a mixture of stereoisomers, including products of both retention and inversion of configuration. This can result in partial or complete racemization if the carbon bearing the leaving group is a stereocenter.
Comparison with Alternative Sulfonyl Chlorides
The choice of the sulfonyl chloride activating agent can influence the reaction rate and, in some cases, the stereochemical outcome. The most common alternatives to methanesulfonyl chloride are p-toluenesulfonyl chloride (tosyl chloride) and benzenesulfonyl chloride.
| Feature | (Tetrahydro-2H-pyran-4-yl)methanesulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | Benzenesulfonyl Chloride (BsCl) |
| Leaving Group Ability | Excellent | Excellent | Excellent |
| Steric Hindrance | Low | High | Moderate |
| Crystallinity of Intermediate | Often an oil or low-melting solid | Often a crystalline solid | Often a crystalline solid |
The primary difference between these reagents lies in the steric bulk of the sulfonyl group. While the electronic effects on leaving group ability are similar, the larger tosyl and benzenesulfonyl groups can introduce greater steric hindrance around the reaction center. This may influence the rate of reaction but generally does not alter the fundamental stereochemical outcome (i.e., inversion via SN2). The higher crystallinity of tosylate and besylate derivatives can be advantageous for purification and characterization.
Experimental Data from Analogous Systems
Direct, published experimental data detailing the stereochemical outcome of reactions specifically with (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is limited. However, extensive literature on analogous systems provides a strong basis for prediction. For instance, a patent (EP3228617A1) describing the synthesis of a related (6-pentyltetrahydro-2H-pyran-3-yl)methyl p-toluenesulfonate reports a specific cis:trans isomer ratio of 11.1:88.9 after tosylation, demonstrating that the stereochemistry of the starting alcohol is retained during the activation step. Subsequent nucleophilic substitution on this tosylate would be expected to proceed with inversion of configuration at the methylene carbon.
Application notes for the related compound, 4-chloro-2-methyl-tetrahydro-pyran, also support the principle of stereochemical inversion in SN2 reactions.
Experimental Protocols
The following are generalized experimental protocols for the activation of a hydroxyl group using a sulfonyl chloride and a subsequent nucleophilic substitution.
Protocol 1: Mesylation of (Tetrahydro-2H-pyran-4-yl)methanol
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate.
Protocol 2: Nucleophilic Substitution on (Tetrahydro-2H-pyran-4-yl)methyl Methanesulfonate
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate
-
Nucleophile (e.g., sodium azide, sodium cyanide, or an amine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the nucleophile (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and their stereochemical implications.
Caption: SN2 pathway leading to inversion of stereochemistry.
Caption: SN1 pathway proceeding through a planar carbocation.
Conclusion
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a valuable reagent for the stereocontrolled introduction of the tetrahydropyran moiety. The stereochemical outcome of its reactions is highly predictable based on the fundamental principles of nucleophilic substitution. For SN2 reactions with strong nucleophiles, a clean inversion of stereochemistry is expected. Conversely, conditions favoring an SN1 mechanism may lead to a loss of stereochemical integrity. While direct comparative data for this specific reagent is not abundant in the literature, the well-established behavior of analogous sulfonate leaving groups on similar cyclic systems provides a reliable framework for predicting and controlling the stereochemical outcome in the synthesis of complex molecules for drug discovery and development. Researchers should carefully consider the nature of the nucleophile, solvent, and reaction temperature to achieve the desired stereoisomer.
A Comparative Guide to the Validation of Analytical Methods for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of reactive intermediates like (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is critical for ensuring the quality, consistency, and safety of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the validation of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Given the reactive nature of sulfonyl chlorides, direct analysis can be challenging. Therefore, both direct and derivatization approaches are considered, alongside classical titrimetric methods which can serve as a valuable orthogonal technique. This guide explores High-Performance Liquid Chromatography (HPLC) with both direct and pre-column derivatization strategies, and a titrimetric method based on reaction with a nucleophile.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical methods discussed. These values are representative and may vary based on instrumentation and specific laboratory conditions.
| Parameter | HPLC-UV/RI (Direct) | HPLC-UV (with Derivatization) | Titrimetry |
| Linearity (R²) | > 0.995 | > 0.999 | N/A |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 97 - 103% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.1 mg |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.3 mg |
| Specificity | Moderate | High | Low |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC) - Direct Analysis
This method is suitable for the direct quantification of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, though sensitivity may be limited by the compound's UV absorbance. A Refractive Index (RI) detector can be used as an alternative if UV response is poor.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or RI detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or RI detector.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in and dilute to 10.0 mL with acetonitrile.
-
Further dilute as necessary to fall within the calibration range.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standards over the range of 0.1 - 10 µg/mL.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.
-
Precision: Analyze replicate preparations of a homogenous sample.
-
Method 2: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
To enhance sensitivity and specificity, (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride can be derivatized with a UV-active nucleophile, such as an amine, prior to HPLC analysis.
-
Instrumentation: HPLC system as described in Method 1.
-
Derivatization Reagent: 1% solution of a primary or secondary amine (e.g., benzylamine) in acetonitrile.
-
Derivatization Procedure:
-
To 1.0 mL of the sample solution, add 1.0 mL of the derivatization reagent.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Quench the reaction with a suitable acidic solution if necessary.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution may be required to separate the derivative from excess reagent).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for benzylamine).
-
Injection Volume: 10 µL.
-
-
Validation Parameters: Similar to Method 1, with additional validation of the derivatization reaction's completeness and stability.
Method 3: Titrimetry
This classical method provides a cost-effective way to determine the purity of the sulfonyl chloride by reacting it with a known excess of a nucleophile and back-titrating the unreacted nucleophile.
-
Apparatus: Burette, pipette, conical flask.
-
Reagents:
-
Standardized solution of a suitable nucleophile (e.g., 0.1 M sodium hydroxide or a primary amine in a non-aqueous solvent).
-
Standardized solution for back-titration (e.g., 0.1 M hydrochloric acid if using an amine).
-
Indicator solution (e.g., phenolphthalein for acid-base titration).
-
-
Procedure:
-
Accurately weigh a suitable amount of the sample into a conical flask.
-
Dissolve the sample in an appropriate solvent (e.g., acetone or tetrahydrofuran).
-
Add a known excess of the standardized nucleophilic solution.
-
Allow the reaction to proceed for a defined period.
-
Add the indicator and titrate the excess nucleophile with the standardized back-titrant until the endpoint is reached.
-
-
Calculation: The amount of sulfonyl chloride is calculated based on the amount of nucleophile consumed in the reaction.
-
Validation Parameters:
-
Accuracy: Analyze a certified reference material, if available.
-
Precision: Perform multiple titrations of the same sample.
-
Visualizations
Caption: Workflow for analytical method validation.
Caption: Logical relationship for derivatization HPLC.
Safety Operating Guide
Proper Disposal of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on established safety protocols for sulfonyl chlorides, a class of reactive compounds to which (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride belongs. It is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals.
Proper handling and disposal of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride are critical to ensure laboratory safety and environmental protection. This document provides a step-by-step guide for its safe management and disposal.
Immediate Safety and Handling Precautions
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a reactive and potentially corrosive substance. Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][2][3] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3]
-
Body Protection: A chemical-resistant lab coat or apron.[1][4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3]
Quantitative Data Summary
| Property | Value | Source |
| LD50 Oral (Rat) | 250 mg/kg | [1] |
| LD50 Dermal (Rabbit) | 200 - 2000 mg/kg | [1] |
| LC50 Inhalation (Rat) | 111.7 mg/m³ (4 h) | [1] |
| Boiling Point | 161°C (literature) | [1] |
| Melting Point | -32°C | [1] |
| Flash Point | >110°C | [1] |
| Hazards | Corrosive, toxic, causes severe burns, fatal if inhaled.[1][2][4][5][6][7][8] |
Step-by-Step Disposal Protocols
The primary hazard associated with sulfonyl chlorides is their high reactivity, particularly with water and other nucleophiles.[9][10] The disposal procedures focus on the controlled neutralization of the reactive compound. There are distinct procedures for uncontaminated waste, contaminated waste, and empty containers.
Protocol 1: Disposal of Uncontaminated (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
For small amounts of uncontaminated (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, a careful neutralization process can be performed by trained personnel in a controlled environment.
Methodology:
-
Preparation: Work in a chemical fume hood. Prepare a large container with a basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide. Place the container in an ice bath to manage the exothermic reaction.[1]
-
Slow Addition: Slowly and carefully add the (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride to the basic solution with constant stirring. The reaction is exothermic and will release corrosive fumes. Do not add the base to the sulfonyl chloride. [1]
-
Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition.[1]
-
Completion and Neutralization: After the addition is complete, continue stirring for several hours to ensure the reaction is complete. Check the pH of the solution using a pH indicator strip. The pH should be between 6 and 8. If the solution is still acidic, add more basic solution until the pH is within the acceptable range.[11]
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of as non-hazardous aqueous waste, in accordance with local regulations.[11]
Protocol 2: Disposal of Contaminated (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and Spill Cleanup
Contaminated (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, or materials used to clean up spills, must be treated as hazardous waste.[1]
Methodology:
-
Containment: In the event of a spill, evacuate the area and ensure proper ventilation.[1] Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]
-
Collection: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.[1]
-
Waste Disposal: The sealed container of hazardous waste must be disposed of through an approved waste disposal plant.[2] Do not mix with other waste.
Protocol 3: Disposal of Empty Containers
Empty containers that held (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride must be handled carefully to neutralize any residual chemical.
Methodology:
-
Triple Rinsing: Triple-rinse the empty container with an appropriate solvent (e.g., acetone) capable of dissolving the compound.[12][13]
-
Rinsate Collection: Collect the rinsate from all three rinses. This rinsate must be treated as hazardous waste and disposed of according to the procedures for contaminated waste.[12][13]
-
Final Container Disposal: After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[13]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Caption: Logical workflow for the proper disposal of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
Caption: Workflow for the disposal of empty (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride containers.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. epfl.ch [epfl.ch]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
Essential Safety and Handling Guide for (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
For Immediate Reference: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (CAS No. 264608-29-9) is a sulfonyl chloride that should be handled as a corrosive, water-reactive, and toxic substance. Exposure can cause severe skin burns, serious eye damage, and respiratory irritation. This guide provides essential personal protective equipment (PPE) requirements, operational protocols, and disposal procedures to ensure the safe handling of this compound in a laboratory setting.
Hazard Summary and Personal Protective Equipment (PPE)
Given its chemical class, (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is presumed to be highly reactive and corrosive. The following table summarizes the key hazards and the mandatory PPE required to mitigate risks.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Corrosive | Causes severe skin burns and eye damage upon contact.[1][2][3] | Eye Protection: Tightly fitting chemical splash goggles and a full-face shield.[4][5][6] Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Body Protection: Chemical-resistant lab coat or apron.[4][5][7] |
| Water-Reactive | Reacts exothermically, potentially violently, with water and moisture to produce corrosive gases such as hydrogen chloride.[2][8] | All handling must be conducted under anhydrous conditions. |
| Toxic/Irritant | Inhalation of vapors or fumes can cause severe respiratory tract irritation and may be fatal.[1][3][9] | Respiratory Protection: All operations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[1][6][10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to prevent exposure and ensure experimental success. All procedures should be carried out in a well-ventilated chemical fume hood.[1][6][11]
1. Preparation and Precautionary Measures:
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[10]
-
Prepare all necessary reagents and equipment before handling the compound.
-
Keep containers of the chemical tightly closed when not in use and protect from moisture.[11][12]
-
Have appropriate spill cleanup materials available, such as an inert absorbent (e.g., sand, vermiculite).[1] Do not use combustible materials.[1]
2. Handling the Compound:
-
Don personal protective equipment as outlined in the table above.
-
Conduct all transfers and manipulations of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride within a chemical fume hood.[6][10]
-
Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon) to prevent contact with moisture.
-
When transferring, pour slowly and carefully to avoid splashing.[5] For transporting outside the fume hood, use a protective bottle carrier.[10]
3. In Case of Accidental Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[3][13] Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[13]
Disposal Plan: Neutralization and Waste Management
Proper disposal is crucial to prevent harm to personnel and the environment. Do not dispose of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride directly down the drain.[2]
1. Neutralization of Small Residual Quantities:
-
This procedure should be performed in a chemical fume hood.[1]
-
Prepare a cold (ice bath) solution of a weak base, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide.[1]
-
With constant stirring, slowly and carefully add the residual sulfonyl chloride to the basic solution.[1] This reaction is exothermic.[1]
-
Monitor the pH to ensure the solution remains basic.
-
Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations.[1]
2. Disposal of Bulk Quantities and Contaminated Materials:
-
Bulk quantities of the chemical should not be neutralized in the lab.
-
Tightly seal the original container or a compatible, labeled hazardous waste container.[2] The label must include the full chemical name and associated hazards.[2]
-
Dispose of the sealed container and any contaminated materials (e.g., absorbent from a spill) as hazardous waste through your institution's environmental health and safety office.[1][2]
Caption: Workflow for the safe handling and disposal of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. sc.edu [sc.edu]
- 6. safeti.com [safeti.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
